1-(Dichloromethyl)-3-iodobenzene
Description
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Properties
Molecular Formula |
C7H5Cl2I |
|---|---|
Molecular Weight |
286.92 g/mol |
IUPAC Name |
1-(dichloromethyl)-3-iodobenzene |
InChI |
InChI=1S/C7H5Cl2I/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7H |
InChI Key |
ZPTBUQJNDFLVSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(Dichloromethyl)-3-iodobenzene (CAS 2307489-86-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Dichloromethyl)-3-iodobenzene is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Its structure incorporates two key functional groups: a reactive carbon-iodine bond, amenable to a wide array of cross-coupling reactions, and a dichloromethyl group, which can serve as a synthetic equivalent of an aldehyde or be transformed into other functionalities. This guide provides a comprehensive overview of the properties, synthesis, reactivity, and potential applications of 1-(Dichloromethyl)-3-iodobenzene, with a focus on its utility in pharmaceutical and materials science research. It is important to note that as of the writing of this guide, specific experimental data for CAS number 2307489-86-5 is limited in publicly accessible literature. Therefore, much of the information presented herein is based on established chemical principles and data from analogous structures.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of 1-(Dichloromethyl)-3-iodobenzene are predicted based on its structure and data from similar compounds.
Physicochemical Data
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₇H₅Cl₂I | Elemental composition |
| Molecular Weight | 302.93 g/mol | Based on atomic weights |
| Appearance | Colorless to pale yellow liquid or solid | Analogy with similar halogenated aromatics |
| Boiling Point | > 200 °C | Higher than related compounds due to iodine |
| Solubility | Insoluble in water; soluble in common organic solvents | Typical for non-polar organic compounds |
Spectroscopic Analysis
Spectroscopic analysis is crucial for the identification and characterization of 1-(Dichloromethyl)-3-iodobenzene. The following are predicted spectra based on established principles.
1.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and dichloromethyl protons.
-
Aromatic Region (δ 7.0-8.0 ppm): Four signals corresponding to the four protons on the benzene ring. The substitution pattern will lead to a complex splitting pattern.
-
Dichloromethyl Proton (δ ~6.5-7.0 ppm): A singlet corresponding to the single proton on the dichloromethyl group. This proton is significantly deshielded due to the adjacent chlorine atoms and the aromatic ring.
1.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton.
-
Aromatic Carbons (δ 120-145 ppm): Six distinct signals for the aromatic carbons, with the carbon attached to the iodine atom being the most upfield due to the heavy atom effect.
-
Dichloromethyl Carbon (δ ~70-80 ppm): A single signal for the carbon of the dichloromethyl group.
1.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Vibration |
| 3000-3100 | C-H stretch (aromatic) |
| 1400-1600 | C=C stretch (aromatic) |
| 700-800 | C-Cl stretch |
| 500-600 | C-I stretch |
1.2.4. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z 302, with isotopic peaks for chlorine and iodine. The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 pattern.
-
Key Fragments: Loss of a chlorine atom ([M-Cl]⁺), loss of a dichloromethyl radical ([M-CHCl₂]⁺), and the presence of a phenyl cation fragment are anticipated.[1][2][3][4]
Synthesis and Manufacturing
Proposed Synthesis from 3-Iodobenzaldehyde
The conversion of an aldehyde to a gem-dichloride is a well-established transformation in organic chemistry.[5]
Caption: Proposed synthesis of 1-(Dichloromethyl)-3-iodobenzene.
Experimental Protocol: Chlorination of 3-Iodobenzaldehyde
Disclaimer: This is a generalized, theoretical protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-iodobenzaldehyde (1 equivalent).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), slowly add thionyl chloride (SOCl₂) (2-3 equivalents) or phosphorus pentachloride (PCl₅) (1.1 equivalents) in a suitable anhydrous solvent like dichloromethane or toluene.
-
Reaction Conditions: The reaction mixture is typically heated to reflux and monitored by TLC or GC-MS until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess chlorinating agent is quenched cautiously with ice-water. The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(Dichloromethyl)-3-iodobenzene.
Chemical Reactivity and Applications
The dual functionality of 1-(Dichloromethyl)-3-iodobenzene makes it a valuable intermediate for the synthesis of complex molecules.
Reactivity of the Carbon-Iodine Bond: Cross-Coupling Reactions
The C-I bond is highly reactive towards oxidative addition with transition metal catalysts, making it an excellent substrate for various cross-coupling reactions.[6][7]
3.1.1. Suzuki-Miyaura Coupling
This reaction forms a new carbon-carbon bond by coupling with an organoboron reagent. It is a powerful tool for the synthesis of biaryl compounds.[8][9]
Caption: Suzuki-Miyaura coupling of 1-(Dichloromethyl)-3-iodobenzene.
3.1.2. Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, yielding substituted alkynes.[10][11][12][13]
3.1.3. Buchwald-Hartwig Amination
This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond, producing substituted anilines.[14][15][16][17][18]
Reactivity of the Dichloromethyl Group
The dichloromethyl group is a versatile functional handle that can undergo several transformations.
3.2.1. Hydrolysis to Aldehyde
Under acidic or basic conditions, the dichloromethyl group can be hydrolyzed back to the corresponding aldehyde, 3-iodobenzaldehyde. This makes it a useful protecting group for aldehydes.
3.2.2. Nucleophilic Substitution
The benzylic nature of the dichloromethyl group suggests it may undergo nucleophilic substitution reactions, although this reactivity is generally lower than for benzyl chloride.[19][20][21][22]
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 1-(Dichloromethyl)-3-iodobenzene.[23][24]
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[25][26]
-
Hazards: Organoiodine compounds can be lachrymatory and skin irritants. Halogenated hydrocarbons may have long-term health effects.[27]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
1-(Dichloromethyl)-3-iodobenzene, despite the current scarcity of direct experimental data, presents itself as a highly promising and versatile building block for organic synthesis. Its orthogonal reactivity, with a C-I bond amenable to a plethora of cross-coupling reactions and a dichloromethyl group serving as a stable precursor to an aldehyde, offers significant strategic advantages in the design of complex molecules. This guide, by consolidating predictive data and established chemical principles, aims to provide researchers with a solid foundation for exploring the synthetic potential of this compound in pharmaceutical and materials science applications.
References
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available at: [Link]
-
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-
American Institute of Physics. (2002, June 8). Mono-halobenzenes anion fragmentation induced by atom–molecule electron-transfer collisions. Available at: [Link]
-
ResearchGate. Sonogashira coupling reaction of iodobenzene with phenyl acetylene. Available at: [Link]
-
ResearchGate. Suzuki coupling of iodobenzene and phenylboronic acid. Available at: [Link]
-
The Journal of Chemical Physics. (2002, June 8). Mono-halobenzenes anion fragmentation induced by atom–molecule electron-transfer collisions. Available at: [Link]
-
ACS Publications. (2006, June 7). Palladium-Catalyzed Coupling of Allylboronic Acids with Iodobenzenes. Selective Formation of the Branched Allylic Product in the Absence of Directing Groups. Available at: [Link]
-
ResearchGate. Buchwald-Hartwig amination reaction of iodobenzene with aniline.... Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Role of Iodobenzene in Modern Organometallic Chemistry: Applications, Mechanisms, and Latest Research Trends. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Crucial Role of Iodobenzene in Modern Organic Synthesis. Available at: [Link]
-
ACS Omega. (2022, July 1). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Available at: [Link]
-
PMC. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Available at: [Link]
-
ResearchGate. Buchwald-Hartwig amination reaction of iodobenzene with aniline.... Available at: [Link]
-
PMC. (2022, July 1). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Available at: [Link]
-
ACS Publications. (2000, April 1). Gaseous-Ion Fragmentation Mechanisms in Chlorobenzenes by GC/MS and GC/MS/MS: A Physical-Chemical Approach for Undergraduates. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
RSC Publishing. Directive Effects in Benzylic Hydrogen Atom Abstraction. Part V.l Halogenation of Benzyl Chlorides and -Substituted Toluenes. Available at: [Link]
-
Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Available at: [Link]
-
Doc Brown's Advanced Organic Chemistry. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern. Available at: [Link]
-
T3DB. 13C NMR Spectrum (1D, 300 MHz, H2O, predicted) (T3D0159). Available at: [Link]
-
YouTube. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions. Available at: [Link]
-
Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available at: [Link]
-
RSC Publishing. Synthesis of esters from aldehydes or carboxylic acids with dichloromethane, dichloroethane or dichloropropane under mild conditions. Available at: [Link]
-
Pearson. The benzene ring alters the reactivity of a neighboring group in .... Available at: [Link]
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-
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-
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-
PROSPRE. 1H NMR Predictor. Available at: [Link]
-
Organic Syntheses Procedure. iodobenzene dichloride. Available at: [Link]
-
Chemistry LibreTexts. (2020, June 29). Safety. Available at: [Link]
-
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-
Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. Available at: [Link]
-
Science of Synthesis. Product Class 3: 2,2-Diheteroatom-Substituted Aldehydes. Available at: [Link]
-
YouTube. (2021, January 9). 1,3-dichlorobenzene synthesis. Available at: [Link]
-
Taylor & Francis. (2008, October 20). Facile Conversion of Aldehydes and Ketones to gem-Dichlorides Using Chlorodiphenylphosphine/N-Chlorosuccinimide as a New and Neutral System. Available at: [Link]
-
NMRPredict. Predict all NMR spectra. Available at: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]
-
Studylib. (2021, September 15). Experiment 3 Preparation of Iodobenzene. Available at: [Link]
-
New Jersey Department of Health. Iodine - Hazardous Substance Fact Sheet. Available at: [Link]
-
ResearchGate. Independent synthesis of 1-(chloromethyl)-3,5-dimethylbenzene from.... Available at: [Link]
-
ResearchGate. Synthesis of Aromatic Aldehydes by Oxidative Hydroxymethylation. Available at: [Link]
-
Organic Chemistry Portal. Iodobenzene dichloride. Available at: [Link]
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Technical Whitepaper: 3-Iodobenzal Chloride – Structural Analysis and Synthetic Utility
[1]
Chemical Identity & Structural Analysis[1][2]
Nomenclature and Classification[2]
-
Common Name: 3-Iodobenzal chloride[1]
-
IUPAC Name: 1-(Dichloromethyl)-3-iodobenzene
-
Synonyms:
-Dichloro-m-iodotoluene; m-Iodobenzal chloride -
CAS Number: Not widely cataloged; typically generated in situ or as a transient intermediate.[1] (Related: 3-Iodobenzaldehyde CAS 696-41-3)[2]
Molecular Structure
The molecule consists of a benzene ring substituted at the 1- and 3-positions.[1] The 1-position bears a dichloromethyl group (
Molecular Formula:
Molecular Weight Calculation:
| Element | Count | Atomic Mass ( g/mol ) | Total Mass ( g/mol ) |
|---|---|---|---|
| Carbon (C) | 7 | 12.011 | 84.077 |
| Hydrogen (H) | 5 | 1.008 | 5.040 |
| Chlorine (Cl) | 2 | 35.45 | 70.900 |
| Iodine (I) | 1 | 126.904 | 126.904 |
| Total | | | 286.92 |[1]
Physicochemical Properties (Predicted)
Synthesis & Production Protocols
The most reliable method for synthesizing 3-iodobenzal chloride is the free-radical side-chain chlorination of 3-iodotoluene. This process must be carefully controlled to prevent over-chlorination to the benzotrichloride derivative.
Reaction Mechanism: Radical Chain Substitution
The reaction proceeds via a radical chain mechanism initiated by heat, light, or a chemical initiator (e.g., AIBN or Benzoyl Peroxide).
Figure 1: Radical Chain Mechanism for the Chlorination of 3-Iodotoluene.
Experimental Protocol
Objective: Synthesize 3-iodobenzal chloride from 3-iodotoluene.
Reagents:
-
3-Iodotoluene (1.0 eq)[1]
-
Sulfuryl Chloride (
) (2.2 eq) or Chlorine gas ( ) -
AIBN (Azobisisobutyronitrile) (0.05 eq)
-
Solvent: Carbon Tetrachloride (
) or Chlorobenzene (anhydrous)[1]
Procedure:
-
Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (
). -
Dissolution: Dissolve 3-iodotoluene in the chosen solvent under an inert atmosphere (
or Ar). -
Addition: Add the radical initiator (AIBN) and the chlorinating agent (
).-
Note: If using
gas, bubble slowly through the solution while irradiating with a UV lamp.
-
-
Reaction: Heat the mixture to reflux (approx. 80°C for
). Monitor the evolution of and gases. -
Monitoring: Monitor reaction progress via GC-MS or TLC. Look for the disappearance of the mono-chlorinated intermediate (3-iodobenzyl chloride).
-
Workup: Once conversion is complete, cool the mixture. Remove the solvent under reduced pressure.
-
Purification: The crude product is often used directly for hydrolysis. If isolation is required, vacuum distillation is recommended (caution: high boiling point).
Reactivity & Applications in Drug Development
3-Iodobenzal chloride is primarily a "masked" aldehyde.[1] Its utility lies in its ability to be hydrolyzed to 3-iodobenzaldehyde , a versatile scaffold for constructing biaryl systems via Suzuki coupling.[1]
Hydrolysis to 3-Iodobenzaldehyde
The gem-dichloride moiety is hydrolyzed under acidic or basic conditions to yield the aldehyde.[1] This is the primary industrial route to 3-iodobenzaldehyde.[1]
Reaction:
Synthetic Utility Diagram
The following diagram illustrates how 3-iodobenzal chloride serves as a divergence point for accessing various functional arrays.
Figure 2: Synthetic Divergence from 3-Iodobenzal Chloride.
Safety & Handling Protocols
Hazard Classification:
-
Lachrymator: Like benzyl chloride, 3-iodobenzal chloride is a potent eye irritant.[1]
-
Corrosive: Hydrolyzes on contact with moisture to release hydrochloric acid (
). -
Toxic: Harmful if inhaled, swallowed, or absorbed through the skin.
Handling Requirements:
-
Engineering Controls: All operations must be performed in a functioning chemical fume hood .
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. A full-face respirator is recommended if working outside a hood (not advised).[1]
-
Storage: Store in a tightly closed container under an inert atmosphere (
) in a cool, dry place. Moisture will degrade the compound and pressurize the container with . -
Spill Response: Neutralize spills with soda ash or lime. Absorb with inert material (vermiculite) and dispose of as hazardous halogenated waste.
References
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Solubility of 1-(Dichloromethyl)-3-iodobenzene in organic solvents
Technical Guide: Solubility Profile & Handling of 1-(Dichloromethyl)-3-iodobenzene
Executive Summary
This guide provides a technical analysis of the solubility, physicochemical properties, and handling protocols for 1-(Dichloromethyl)-3-iodobenzene (also known as
The core challenge in handling this compound is not dissolution itself—it is highly soluble in common organic solvents—but rather maintaining chemical integrity during solvation. This guide prioritizes anhydrous handling to prevent the irreversible conversion to 3-iodobenzaldehyde.
Part 1: Physicochemical Profile & Structural Analysis
Understanding the solubility requires dissecting the molecule’s two functional handles: the iodine substituent (polarizable, lipophilic) and the dichloromethyl group (reactive, moderately polar).
Table 1: Predicted Physicochemical Properties Estimates based on structure-activity relationship (SAR) with benzal chloride and 1-chloro-3-iodobenzene analogs.
| Property | Value (Estimated) | Mechanistic Insight |
| Molecular Formula | C₇H₅Cl₂I | Halogenated aromatic core drives high lipophilicity. |
| Molecular Weight | ~286.92 g/mol | Heavy iodine atom increases density significantly (>1.6 g/mL). |
| LogP (Octanol/Water) | 3.8 – 4.2 | High Lipophilicity. Indicates strong affinity for non-polar solvents (Hexane, Toluene). |
| Boiling Point | >240°C (dec.) | High MW suggests high BP; likely decomposes before boiling at atm pressure. |
| Physical State | Liquid or Low MP Solid | The meta-substitution disrupts crystal packing compared to para-isomers. |
| Hydrolytic Stability | Low | The gem-dichloro group (-CHCl₂) is a "masked" carbonyl, readily hydrolyzing to -CHO. |
Part 2: Solubility Landscape & Solvent Selection
The solubility of 1-(Dichloromethyl)-3-iodobenzene follows the general principle of halogenated aromatic hydrocarbons. It exhibits excellent solubility in aprotic organic solvents but is incompatible with protic solvents due to reactivity.
Theoretical Solubility (Hansen Parameters)
-
Dispersion Forces (
): High. The iodine and aromatic ring provide strong dispersion interactions, making it soluble in aromatics (Benzene, Toluene). -
Polarity (
): Moderate. The C-Cl and C-I bonds create a dipole, ensuring solubility in moderately polar solvents (DCM, THF). -
Hydrogen Bonding (
): Low. It has no H-bond donors, limiting solubility in alcohols and water.
Table 2: Solvent Compatibility Matrix
| Solvent Class | Solubility | Suitability | Recommendation |
| Chlorinated (DCM, Chloroform) | Excellent (>500 mg/mL) | High | Primary Choice. Chemically inert; excellent dissolution power. |
| Aromatic (Toluene, Xylene) | Excellent (>500 mg/mL) | High | Ideal for high-temp reactions; azeotropic removal of water. |
| Ethers (THF, Diethyl Ether) | Good (>200 mg/mL) | Moderate | Use anhydrous only. Wet THF promotes hydrolysis. |
| Esters (Ethyl Acetate) | Good (>150 mg/mL) | Moderate | Good for workup; check for acid impurities. |
| Alkanes (Hexane, Heptane) | Moderate (<50 mg/mL) | Low | Useful for precipitation/crystallization, not as primary solvent. |
| Protic (Water, Methanol) | Decomposes | Avoid | CRITICAL: Causes rapid hydrolysis to 3-iodobenzaldehyde. |
Part 3: Reactivity & Stability Workflow
The primary risk when dissolving this compound is hydrolysis . The gem-dichloride moiety is essentially a dehydrated aldehyde. In the presence of water (even atmospheric moisture) and a Lewis acid or base, it reverts to the aldehyde.
Diagram 1: Chemical Stability & Hydrolysis Pathway This pathway illustrates the irreversible degradation risk in non-anhydrous environments.
Caption: Hydrolysis of the dichloromethyl group releases HCl and yields the aldehyde, a reaction accelerated by heat or polar protic solvents.[1][2][3][4]
Part 4: Standard Operating Procedure (SOP)
Protocol: Gravimetric Solubility Determination (Anhydrous Method) Use this protocol to determine exact solubility limits for your specific batch/purity.
Objective: Determine saturation limit (
Materials:
-
1-(Dichloromethyl)-3-iodobenzene (Target).
-
Solvent: Anhydrous DCM (dried over MgSO₄ or molecular sieves).
-
Apparatus: 20 mL Scintillation vials (dried), Syringe filter (0.45 µm PTFE), Analytical balance.
Workflow:
-
Preparation: Tare a dry 20 mL vial (
). -
Saturation: Add 500 mg of solid compound to the vial.
-
Solvation: Add solvent in 100 µL increments, vortexing for 30 seconds between additions.
-
Observation: If solid dissolves immediately, solubility is >500 mg/mL (High).
-
Endpoint: Stop when a persistent suspension remains after 5 minutes of vortexing.
-
-
Filtration: Draw the supernatant through a PTFE syringe filter (hydrophobic) into a pre-weighed clean vial (
). -
Evaporation: Evaporate solvent under a stream of dry Nitrogen (
) to prevent hydrolysis from air moisture. -
Quantification: Weigh the residue (
).-
Calculation:
-
Diagram 2: Solubility Screening Decision Tree
Caption: Decision matrix for solvent selection emphasizing the exclusion of protic sources to preserve the dichloromethyl functionality.
Part 5: Applications & References
Key Applications:
-
Aldehyde Precursor: The most common use is the controlled hydrolysis to generate 3-iodobenzaldehyde (CAS 696-41-3) [1], a versatile intermediate for Suzuki-Miyaura couplings.
-
C-C Coupling: The iodine handle allows for palladium-catalyzed cross-coupling (Sonogashira, Heck) before hydrolyzing the dichloromethyl group, allowing the aldehyde to be unmasked later (acting as a protecting group).
References
-
Sigma-Aldrich. Product Specification: 3-Iodobenzaldehyde (CAS 696-41-3). (Precursor/Hydrolysis Product Reference). Link
-
PubChem. Compound Summary: 1-(Chloromethyl)-3-iodobenzene (Analog).[4] National Library of Medicine. (Structural Analog Data). Link
-
Cheméo. Chemical Properties of Benzene, (dichloromethyl)- (Benzal Chloride Analog). (Solubility/Physical Property Proxy). Link
-
Organic Chemistry Portal. Iodobenzene Dichloride Reagents & Reactivity. (Reactivity Context for Chlorinated Iodo-arenes). Link
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Technical Guide: 1-(Dichloromethyl)-3-iodobenzene Safety & Hazard Profile
The following technical guide details the safety, handling, and hazard profile for 1-(Dichloromethyl)-3-iodobenzene (also known as 3-Iodobenzal chloride or
Introduction: The Compound and Its Context
1-(Dichloromethyl)-3-iodobenzene is a specialized halogenated intermediate primarily utilized in the synthesis of 3-iodobenzaldehyde (via hydrolysis) or as a precursor in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) targeting the C-I bond.
Due to its status as a research-grade intermediate, specific toxicological data is often sparse in public registries. This guide employs a Structure-Activity Relationship (SAR) approach, deriving hazard profiles from its parent pharmacophore, Benzal Chloride (CAS 98-87-3), and the Aryl Iodide class. This "Read-Across" methodology is critical for researchers handling novel compounds where direct SDS data may be incomplete.
Chemical Identity
| Property | Detail |
| Chemical Name | 1-(Dichloromethyl)-3-iodobenzene |
| Synonyms | 3-Iodobenzal chloride; |
| Molecular Formula | |
| Molecular Weight | ~286.92 g/mol |
| Key Functional Groups | Aryl Iodide (C-I), Geminal Dichloride ( |
| Physical State | Liquid or Low-Melting Solid (Predicted) |
Hazard Identification (GHS Classification)
Rationale: The primary hazard stems from the gem-dichloromethyl group, which is moisture-sensitive and hydrolyzes to release hydrochloric acid (HCl) and the corresponding aldehyde. The iodine substituent adds potential light sensitivity.
Core Hazards (Derived via SAR)
| Hazard Class | Category | Hazard Statement (H-Code) | Mechanism of Action |
| Skin Corrosion/Irritation | Cat. 1B | H314: Causes severe skin burns and eye damage.[1][2] | Hydrolysis on skin moisture releases HCl. |
| Acute Toxicity (Inhalation) | Cat.[2] 3 | H331: Toxic if inhaled. | Inhalation of vapors/mist releases HCl in respiratory tract. |
| Carcinogenicity | Cat.[3][4][5] 2 | H351: Suspected of causing cancer. | Based on Benzal Chloride (Group 2A/2B carcinogen). |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[6] | Irritation of mucous membranes by acid vapors. |
| Eye Damage | Cat. 1 | H318: Causes serious eye damage.[4][7] | Corrosive action on corneal tissue. |
The "Lachrymator" Warning
Like many benzyl halides, this compound is a potent lachrymator . Exposure to even ppm levels of vapor can cause immediate, severe tearing and respiratory distress. This is a physiological warning system but necessitates strict engineering controls.
Physicochemical Profile & Reactivity
Understanding the reactivity profile is essential for safe storage and reaction planning.
| Parameter | Value/Characteristic | Implication for Safety |
| Hydrolytic Stability | Unstable | Rapidly hydrolyzes in water/moist air to 3-Iodobenzaldehyde + 2 HCl. |
| Light Sensitivity | High | The C-I bond is weak; exposure to UV/light can liberate Iodine radicals ( |
| Thermal Stability | Moderate | Avoid heating above 100°C without solvent; risk of HCl elimination. |
| Incompatibility | Strong Bases, Oxidizers, Water | Reacts violently with bases; hydrolyzes with water. |
Mechanism of Toxicity & Degradation
The following diagram illustrates the degradation pathway that drives the acute toxicity of 1-(Dichloromethyl)-3-iodobenzene.
Caption: Hydrolytic degradation pathway upon contact with mucous membranes or skin, releasing cytotoxic HCl and reactive aldehydes.
Risk Management & Engineering Controls
Trustworthiness: These protocols are self-validating. If you smell the "almond-like" or "acrid" odor, your engineering controls have already failed.
Hierarchy of Controls
-
Elimination/Substitution: Use the aldehyde directly if the dichloride is not strictly required for the specific transformation.
-
Engineering Controls (Mandatory):
-
Process Enclosure: Handle only in a certified chemical fume hood or glovebox.
-
Scrubbers: If heating, the exhaust must pass through a base scrubber (NaOH) to neutralize evolved HCl.
-
-
Personal Protective Equipment (PPE):
-
Respiratory: If outside a hood (emergency only), use a Full-Face Respirator with Acid Gas (AG) and Organic Vapor (OV) cartridges.
-
Dermal: Double-gloving is required. Inner: Nitrile (4 mil); Outer: Laminate (Silver Shield) or heavy-duty Butyl Rubber. Standard nitrile degrades rapidly against benzyl chlorides.
-
Eye: Chemical splash goggles + Face shield (if not in a glovebox).
-
Operational Protocols
A. Safe Handling Workflow
-
Preparation: Dry all glassware thoroughly. Moisture initiates hydrolysis.
-
Transfer: Use a cannula or positive-pressure syringe technique to transfer the liquid/solution. Avoid open pouring.
-
Quenching: Never add water directly to the neat compound. Dilute with an inert solvent (DCM, Toluene) first, then slowly add a biphasic mixture of ice/saturated
.
B. Storage Requirements[3][4][5][7][10][11]
-
Atmosphere: Store under Argon or Nitrogen (Schlenk line or Glovebox).
-
Temperature: Refrigerate (
) to retard thermal decomposition. -
Container: Amber glass (to prevent photolysis of the C-I bond) with a Teflon-lined cap. Parafilm is insufficient for long-term storage due to HCl permeation.
C. Spill Response (Small Scale < 100g)
Rationale: Neutralization is prioritized over absorption to stop acid generation.
-
Evacuate: Clear the immediate area. Vapor is lachrymatory.
-
PPE Up: Don full PPE including respiratory protection.
-
Neutralize: Cover the spill with a mixture of Sodium Carbonate (
) and Clay/Vermiculite .-
Note: You will see bubbling (
release) as the HCl is neutralized.
-
-
Collect: Once bubbling ceases, sweep into a hazardous waste container labeled "Halogenated Organic/Acid Waste."
-
Clean: Wipe surface with 5% Sodium Thiosulfate (to quench any Iodine) followed by soap and water.
Emergency Response Data
| Scenario | Immediate Action | Medical Note |
| Inhalation | Move to fresh air immediately. Keep victim warm and quiet. | Pulmonary Edema may be delayed up to 48 hours. Observation required. |
| Skin Contact | Wash with soap and water for 15+ mins.[1][2][7] Do not use alcohol (increases penetration). | Treat as a Hydrofluoric/Hydrochloric acid burn. Monitor for systemic iodine absorption. |
| Eye Contact | Rinse with water for 15-20 mins, lifting eyelids. | Consult ophthalmologist immediately. Risk of corneal opacity. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1][2][6] | Risk of gastric perforation.[7] |
Synthesis & Usage Context
For researchers synthesizing this compound in-situ:
Common Route: Reaction of 3-iodobenzaldehyde with Thionyl Chloride (
Caption: Synthesis pathway highlighting the generation of hazardous gaseous by-products.
References
-
PubChem. Benzene, (dichloromethyl)- (Benzal Chloride) - Compound Summary. National Library of Medicine. Available at: [Link]
-
ECHA (European Chemicals Agency). Registration Dossier - Benzal chloride. Available at: [Link]
-
Organic Syntheses. Iodobenzene Dichloride (Historical context on chlorination hazards). Org. Synth. 1955, 35, 73. Available at: [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ie [fishersci.ie]
- 5. 1,3-Dichloro-5-iodobenzene | C6H3Cl2I | CID 76424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sodiumiodide.net [sodiumiodide.net]
- 7. fishersci.com [fishersci.com]
The Dichloromethyl Group as a Modulator of Electronic Properties on the Iodobenzene Ring: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the electronic properties imparted by the dichloromethyl group (-CHCl₂) upon an iodobenzene ring. For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced interplay of substituent effects is paramount for the rational design of novel chemical entities. This document elucidates the combined inductive and resonance effects of the iodo and dichloromethyl substituents, their influence on the aromatic system's reactivity, and the characteristic spectroscopic signatures that enable their characterization. Detailed experimental protocols for synthesis and spectroscopic analysis are provided, underpinned by a discussion of the theoretical principles governing these observations.
Introduction: The Significance of Substituted Iodobenzenes in Modern Chemistry
Iodobenzene and its derivatives are pivotal building blocks in organic synthesis, largely owing to the unique reactivity of the carbon-iodine bond. This bond's relatively low dissociation energy makes it an excellent leaving group in various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings.[1][2] The introduction of additional substituents onto the iodobenzene ring allows for the fine-tuning of its electronic and steric properties, thereby influencing its reactivity and the pharmacological profile of resulting molecules. The dichloromethyl group, while less common than other functionalities, presents a unique electronic profile that can be strategically employed in the design of novel compounds. This guide will dissect the electronic contributions of this group when present on an iodobenzene scaffold.
The Electronic Nature of the Dichloromethyl Group
The dichloromethyl group (-CHCl₂) is a strongly electron-withdrawing group. This characteristic arises primarily from the inductive effect (-I) of the two chlorine atoms.[3] The high electronegativity of chlorine pulls electron density away from the benzylic carbon and, consequently, from the attached aromatic ring. This inductive withdrawal deactivates the benzene ring towards electrophilic aromatic substitution by reducing its electron density.[4]
Unlike groups with lone pairs, the dichloromethyl group does not participate in resonance donation (+R). Its effect is almost purely inductive, making it a powerful tool for decreasing the nucleophilicity of the aromatic system.[5]
Combined Electronic Effects on the Iodobenzene Ring
The electronic landscape of a dichloromethyl-substituted iodobenzene is shaped by the interplay of both the iodine atom and the dichloromethyl group.
-
Iodine: Iodine exerts a dual electronic effect. It is electronegative and thus withdraws electron density through the sigma framework via a -I effect . However, it also possesses lone pairs of electrons that can be donated into the pi-system of the benzene ring through a +R (resonance) effect .[6] This resonance donation directs incoming electrophiles to the ortho and para positions. Overall, iodine is considered a weakly deactivating, ortho, para-directing group.[7]
-
Dichloromethyl Group: As established, the -CHCl₂ group is strongly deactivating due to its potent -I effect and directs incoming electrophiles to the meta position.[3]
The combination of these two substituents on a benzene ring leads to a complex pattern of activation and deactivation, with the regiochemical outcome of electrophilic aromatic substitution reactions depending on the specific isomer.
Diagram: Interplay of Inductive and Resonance Effects
Caption: Competing electronic effects on the iodobenzene ring.
Quantitative Analysis: Hammett Constants
Table 1: Hammett Substituent Constants (σ) for Relevant Groups
| Substituent | σ_meta | σ_para |
| -H | 0.00 | 0.00 |
| -I | 0.35 | 0.18 |
| -Cl | 0.37 | 0.23 |
| -CH₂Cl | 0.12 | 0.18 |
| -CCl₃ | 0.40 | 0.46 |
| -NO₂ | 0.71 | 0.78 |
Data sourced from various compilations of Hammett constants.[5][8]
Given the strong inductive effect of the two chlorine atoms, the σ values for the -CHCl₂ group are expected to be significantly positive, likely falling between those of the -CH₂Cl and -CCl₃ groups. The additivity of Hammett constants for polysubstituted systems is a complex topic, but as a first approximation, the overall electronic character of a (dichloromethyl)iodobenzene isomer will be strongly electron-deficient.[3][9]
Synthesis of (Dichloromethyl)iodobenzene Isomers
The synthesis of specific isomers of (dichloromethyl)iodobenzene would likely proceed through a multi-step sequence, starting from the corresponding iodotoluene or iodobenzaldehyde.
General Synthetic Workflow
Caption: Synthetic pathways to (dichloromethyl)iodobenzene isomers.
Experimental Protocol: Synthesis from Iodobenzaldehyde (Illustrative)
This protocol is adapted from general procedures for the conversion of benzaldehydes to benzal chlorides.[10]
Materials:
-
Iodobenzaldehyde isomer (1 equivalent)
-
Phosphorus pentachloride (PCl₅) (1.1 equivalents)
-
Anhydrous solvent (e.g., carbon tetrachloride or chloroform)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, dissolve the iodobenzaldehyde isomer in the anhydrous solvent.
-
Carefully add phosphorus pentachloride portion-wise to the stirred solution. The reaction may be exothermic.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then slowly pour it over crushed ice with vigorous stirring to quench the excess PCl₅.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield the desired (dichloromethyl)iodobenzene isomer.
Spectroscopic Characterization
The structural elucidation of the (dichloromethyl)iodobenzene isomers relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra will be distinct for each isomer due to the different symmetry and electronic environments of the nuclei.[11]
Table 2: Predicted ¹H NMR Spectral Data for (Dichloromethyl)iodobenzene Isomers (in CDCl₃)
| Isomer | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ortho | -CHCl₂ | ~6.8 - 7.2 | s |
| Aromatic | ~7.2 - 7.9 | m | |
| meta | -CHCl₂ | ~6.7 - 7.1 | s |
| Aromatic | ~7.1 - 8.0 | m | |
| para | -CHCl₂ | ~6.6 - 7.0 | s |
| Aromatic | ~7.3 - 7.8 (two doublets) | d, d |
Table 3: Predicted ¹³C NMR Spectral Data for (Dichloromethyl)iodobenzene Isomers (in CDCl₃)
| Isomer | Carbon | Predicted Chemical Shift (δ, ppm) |
| ortho | -CHCl₂ | ~70 - 75 |
| C-I | ~95 - 100 | |
| Aromatic | ~125 - 140 (4 signals) | |
| meta | -CHCl₂ | ~70 - 75 |
| C-I | ~93 - 98 | |
| Aromatic | ~125 - 142 (5 signals) | |
| para | -CHCl₂ | ~70 - 75 |
| C-I | ~98 - 103 | |
| Aromatic | ~130 - 138 (2 signals) |
Note: These are predicted values based on the analysis of similar compounds. Actual chemical shifts may vary.[12][13] The carbon attached to iodine (C-I) is expected to be significantly shielded (appear at a lower ppm value) due to the heavy atom effect.[14]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for the aromatic ring and the C-Cl bonds.[15][16][17]
Table 4: Predicted Key IR Absorption Bands for (Dichloromethyl)iodobenzene
| Wavenumber (cm⁻¹) | Vibration |
| 3100 - 3000 | Aromatic C-H stretch |
| 1600 - 1450 | Aromatic C=C ring stretch |
| 850 - 650 | C-Cl stretch |
| 900 - 675 | Aromatic C-H out-of-plane bending (pattern depends on substitution) |
The out-of-plane bending region is particularly useful for distinguishing between the ortho, meta, and para isomers.[16]
Experimental Protocol for NMR and IR Spectroscopy
NMR Spectroscopy: [11]
-
Sample Preparation: Dissolve 10-20 mg of the purified (dichloromethyl)iodobenzene isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher spectrometer.
-
¹³C NMR Acquisition: Acquire the proton-decoupled carbon NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.
IR Spectroscopy: [18]
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Obtain the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
Reactivity in Electrophilic Aromatic Substitution
The presence of two deactivating groups, the iodo and the dichloromethyl substituents, renders the aromatic ring of (dichloromethyl)iodobenzene significantly less reactive towards electrophilic aromatic substitution (EAS) compared to benzene.[19][20][21] Forcing conditions, such as stronger Lewis acids, higher temperatures, and longer reaction times, would likely be required for EAS reactions to proceed.
The regiochemical outcome will be a result of the competing directing effects of the two groups. For instance, in the case of para-(dichloromethyl)iodobenzene, the iodine directs to the positions ortho to it (and meta to the -CHCl₂ group), while the dichloromethyl group directs to the positions meta to it (which are the same positions). This would lead to a more predictable substitution pattern compared to the ortho and meta isomers where the directing effects are in greater conflict.
Conclusion
The dichloromethyl group exerts a powerful electron-withdrawing influence on the iodobenzene ring, primarily through a strong inductive effect. This significantly deactivates the ring towards electrophilic attack. The interplay between the deactivating, meta-directing dichloromethyl group and the deactivating, ortho, para-directing iodine atom creates a unique electronic environment for each positional isomer. A thorough understanding of these electronic properties, supported by careful spectroscopic analysis, is crucial for the strategic incorporation of the (dichloromethyl)iodobenzene scaffold into more complex molecules for applications in drug discovery and materials science.
References
- Le Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
-
Quora. (2021, April 2). How to arrange these compounds from most reactive toward electrophilic aromatic substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Electrophilic Aromatic Substitution on 1-Chloro-2-(dichloromethyl)benzene.
- University of Calgary. (n.d.). Table 1: Hammett constants for some common substituents. Retrieved from a hypothetical University of Calgary chemistry resource.
-
Organic Syntheses. (n.d.). Iodobenzene dichloride. Retrieved from [Link]
- ResearchGate. (n.d.). Values of some Hammett substituent constants (σ).
- Royal Society of Chemistry. (2013). 1H- and 13C-NMR for.
- BenchChem. (2025). Distinguishing Dichlorobenzene Isomers: A Comparative Guide to 1H and 13C NMR Spectroscopy. Retrieved from a hypothetical BenchChem technical guide.
- University of Illinois Springfield. (2020, February 15). Aromatic Electrophilic substitution. Retrieved from a hypothetical university lecture slide deck.
- University of Technology. (2021, September 15). Experiment 3 Preparation of Iodobenzene. Retrieved from a hypothetical university lab manual.
-
Crunch Chemistry. (2025, September 23). Explaining the reactivity of substituted benzenes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (Diacetoxyiodo)benzene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Iodobenzene dichloride. Retrieved from [Link]
- Google Patents. (n.d.). US4788354A - Method for the synthesis of iodobenzene.
-
Wikipedia. (n.d.). Iodobenzene dichloride. Retrieved from [Link]
-
Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]
-
Master Organic Chemistry. (2017, July 11). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]
- ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride.
- BenchChem. (2025). A Spectroscopic Showdown: Differentiating Isomers of 1-Chloro-2-(dichloromethyl)benzene. Retrieved from a hypothetical BenchChem technical guide.
-
SciELO. (n.d.). 2D 1H and 13C NMR from the adducts of the dichloro carbene addition to β-ionone. The role of the catalyst on the phase transfer reaction. Retrieved from [Link]
- Beilstein Journal of Organic Chemistry. (n.d.). Organic synthesis using (diacetoxyiodo)benzene (DIB): Unexpected and novel oxidation of 3-oxo-butanamide. Retrieved from a hypothetical Beilstein Journal article.
- University of Liverpool. (n.d.). Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule.
-
Organic Syntheses. (n.d.). iodobenzene dichloride. Retrieved from [Link]
- Royal Society of Chemistry. (2013). 1H- and 13C-NMR for.
-
Organic Chemistry Portal. (2004). Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-iodocyclohexene. Retrieved from a hypothetical BenchChem technical guide.
-
Wikipedia. (n.d.). Iodobenzene dichloride. Retrieved from [Link]
Sources
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Literature reviews on functionalized benzal chloride derivatives
Synthesis, Reactivity, and Applications in Pharmaceutical Intermediates
Executive Summary
Benzal chlorides (
This guide addresses the technical challenges associated with functionalized benzal chloride derivatives —compounds bearing ring substituents (halogens, nitro, or alkyl groups). It provides a mechanistic breakdown of their synthesis, strategies to overcome the "selectivity problem" during chlorination, and validated protocols for their conversion into high-value pharmaceutical intermediates.
Part 1: Synthetic Routes & Mechanistic Insights[1][2]
The industrial standard for synthesizing benzal chlorides is the Free Radical Side-Chain Chlorination of functionalized toluenes. While conceptually simple, the challenge lies in stopping the reaction at the gem-dichloro stage without over-chlorinating to the benzotrichloride.
1.1 The Selectivity Challenge
The reaction proceeds via a radical chain mechanism. The introduction of the first chlorine atom (benzyl chloride) actually deactivates the benzylic position toward further hydrogen abstraction slightly, but not enough to prevent mixtures.
-
Substituent Effects:
-
Electron-Withdrawing Groups (EWGs): Substituents like
or on the ring destabilize the benzylic radical intermediate, requiring higher activation energies (higher temperatures or stronger UV flux). -
Electron-Donating Groups (EDGs): Substituents like
stabilize the radical but can lead to ring chlorination (electrophilic substitution) if Lewis acid impurities (like iron) are present.
-
1.2 Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the radical propagation and the critical branching points where selectivity is determined.
Caption: Stepwise free-radical chlorination pathway showing the critical termination point at the gem-dichloro stage.
Part 2: Reactivity Profile & Transformation (Hydrolysis)
The primary utility of benzal chloride derivatives is their conversion to benzaldehydes .[1] This hydrolysis is chemically distinct from alkyl halide hydrolysis; it requires acid catalysis to activate the gem-dichloro bond.
2.1 Hydrolysis Mechanism
The reaction does not proceed via a simple
Key Catalysts:
-
Lewis Acids (
, ): Highly effective but can cause polymerization in electron-rich rings. -
Brønsted Acids (
): Standard for industrial scale; requires high temperature ( ).
2.2 Transformation Logic (Graphviz Visualization)
Caption: Acid-catalyzed hydrolysis mechanism converting the gem-dichloro moiety to the aldehyde carbonyl.
Part 3: Applications in Drug Discovery
Functionalized benzal chlorides are the "hidden" intermediates for many FDA-approved pharmacophores.
3.1 Comparative Utility Table
| Derivative | Target Aldehyde | Pharmaceutical Application | Mechanism of Action |
| 2-Chlorobenzal chloride | 2-Chlorobenzaldehyde | Amlodipine (Precursor) | Calcium Channel Blocker (Hypertension) |
| 4-Fluorobenzal chloride | 4-Fluorobenzaldehyde | Ezetimibe (Intermediate) | Cholesterol Absorption Inhibitor |
| 3-Nitrobenzal chloride | 3-Nitrobenzaldehyde | Nitrendipine | Calcium Antagonist |
| 2,4-Dichlorobenzal chloride | 2,4-Dichlorobenzaldehyde | Antifungal Azoles | Ergosterol Synthesis Inhibition |
3.2 Strategic Advantage
Using the benzal chloride route allows for the introduction of the aldehyde functionality after the ring has been halogenated. Attempting to chlorinate benzaldehyde directly often leads to oxidation (benzoic acid) or deactivation of the ring, making the benzal chloride route the superior synthetic strategy for substituted aromatics.
Part 4: Experimental Protocols
Safety Warning: Benzal chloride derivatives are potent lachrymators and corrosive.[2] All operations must be performed in a high-efficiency fume hood.
4.1 Protocol: Selective Synthesis of 4-Chlorobenzal Chloride
Objective: Convert 4-chlorotoluene to 4-chlorobenzal chloride with <5% benzotrichloride impurity.
-
Setup: Equip a 3-neck round-bottom flask with a quartz immersion well (for UV lamp), a gas inlet tube (fritted), and a reflux condenser topped with a caustic scrubber (
). -
Charging: Charge 1.0 mol of 4-chlorotoluene. Heat to
. -
Initiation: Turn on the UV lamp (Hg-vapor). Begin slow
gas sparging. -
Monitoring (The Critical Step):
-
Monitor reaction progress via density or GC.
-
Target: The reaction is stopped when the density reaches 1.26 g/mL (specific to p-chloro derivative).
-
GC Check: Stop when the ratio of Benzal:Benzo is >20:1.
-
-
Workup: Purge with
to remove dissolved and . Distill under reduced pressure (vacuum is essential to prevent thermal decomposition).
4.2 Protocol: Hydrolysis to 4-Chlorobenzaldehyde
-
Mixture: Combine 4-chlorobenzal chloride (1.0 eq) with water (3.0 eq).
-
Catalyst: Add
(0.02 eq) or (0.01 eq). -
Reaction: Heat to
. Evolution of gas will be vigorous. -
Completion: The organic layer will shift from a dense oil to a lighter, aromatic-smelling liquid.
-
Purification: Wash the organic layer with
(aq) to remove acid traces. Distill the aldehyde.
Part 5: Safety, Handling, & Stability[5][6]
-
Lachrymatory Hazard: These compounds are tear agents. Exposure to ppm levels causes immediate eye irritation.
-
Hydrolytic Instability: Store under inert gas (
). Moisture in the air will slowly convert the surface to aldehyde and , corroding metal containers. -
Carcinogenicity: Many chlorinated toluenes are suspected carcinogens (Group 2B). Double-gloving (Nitrile/Laminate) is recommended.
References
-
Kirk-Othmer Encyclopedia of Chemical Technology. "Chlorotoluenes, Benzyl Chloride, Benzal Chloride, and Benzotrichloride."[1] John Wiley & Sons.[1] [Link]
-
National Center for Biotechnology Information (PubChem). "Benzal Chloride Compound Summary." [Link]
-
Organic Process Research & Development. "Process Development for the Synthesis of Substituted Benzaldehydes." (General reference for hydrolysis methodology). [Link]
-
International Labour Organization (ILO). "ICSC 1015 - Benzoyl Chloride / Benzal Chloride Safety Data." [Link]
- US Patent 3087967. "Hydrolysis Process for Benzaldehyde Production.
Sources
Methodological & Application
Application Note: Synthesis of 1-(Dichloromethyl)-3-iodobenzene from 3-Iodobenzaldehyde
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide
Introduction & Scope
1-(Dichloromethyl)-3-iodobenzene is a highly valuable gem-dichloride building block frequently utilized in cross-coupling reactions, active pharmaceutical ingredient (API) synthesis, and advanced materials science[1]. This application note details an optimized, scalable, and self-validating protocol for the deoxygenative chlorination of 3-iodobenzaldehyde, moving away from harsh legacy reagents toward a more atom-economical catalytic approach.
Mechanistic Causality: Expertise & Experience
Traditionally, the conversion of aromatic aldehydes to gem-dichlorides is achieved using stoichiometric phosphorus pentachloride (
To overcome these limitations, this protocol employs thionyl chloride (
-
Vilsmeier-Haack Activation: DMF reacts with
to generate chloromethylene-N,N-dimethyliminium chloride (the Vilsmeier-Haack reagent). This highly electrophilic species selectively attacks the carbonyl oxygen of 3-iodobenzaldehyde, forming an activated intermediate that is highly susceptible to nucleophilic attack. -
Clean Byproduct Profile: Subsequent nucleophilic substitution by chloride ions yields the target gem-dichloride while releasing sulfur dioxide (
) and hydrogen chloride ( ) as gases. The gaseous nature of these byproducts inherently drives the reaction equilibrium forward (Le Chatelier's Principle) and leaves a remarkably clean crude mixture[4].
Reaction Pathway Visualization
Figure 1: Mechanistic pathway for the conversion of 3-iodobenzaldehyde to the gem-dichloride.
Experimental Protocol
Self-Validating System: This protocol is designed with built-in physical and chemical validation checkpoints. The cessation of gas evolution and specific Thin Layer Chromatography (TLC) shifts serve as primary indicators of reaction completion, ensuring trustworthiness before proceeding to workup.
Table 1: Reaction Components
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |
| 3-Iodobenzaldehyde | 232.02 | 1.0 | 10.0 g (43.1 mmol) | Substrate |
| Thionyl Chloride ( | 118.97 | 2.5 | 7.85 mL (107.8 mmol) | Chlorinating Agent |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.1 | 0.33 mL (4.3 mmol) | Catalyst |
| Dichloromethane (DCM) | 84.93 | - | 50 mL | Solvent |
Step-by-Step Methodology
-
System Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas scrubber system (to neutralize
and emissions). Purge the system with inert Nitrogen ( ) or Argon ( ) for 15 minutes. -
Reagent Loading: Charge the flask with 3-iodobenzaldehyde (10.0 g, 43.1 mmol) and anhydrous DCM (50 mL). Stir at 20 °C until the substrate is fully dissolved.
-
Catalyst Addition: Inject anhydrous DMF (0.33 mL, 4.3 mmol) into the stirring solution.
-
Chlorinating Agent Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add
(7.85 mL, 107.8 mmol) dropwise via a syringe over 15 minutes.-
Causality Note: Dropwise addition controls the initial exothermic formation of the Vilsmeier-Haack complex and prevents solvent boil-off.
-
-
Thermal Activation: Remove the ice bath and gradually heat the reaction to a gentle reflux (approx. 40–45 °C).
-
Self-Validation Checkpoint (Monitoring): Maintain reflux for 4–6 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 9:1, UV detection at 254 nm). The starting material (
) will disappear, and the less polar gem-dichloride product ( ) will emerge. The reaction is deemed complete when gas bubbling visibly ceases in the scrubber. -
Quenching & Workup: Cool the mixture to room temperature. Carefully pour the reaction mixture into 100 mL of ice-cold saturated aqueous sodium bicarbonate (
) to neutralize residual acid.-
Caution: Vigorous
evolution will occur. Add the mixture slowly.
-
-
Extraction: Separate the organic layer. Extract the aqueous layer with additional DCM (2 × 30 mL). Combine the organic layers and wash with brine (50 mL).
-
Drying & Concentration: Dry the combined organic phase over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure using a rotary evaporator. -
Purification: Purify the crude oil via short-path vacuum distillation or silica gel column chromatography (100% Hexanes) to yield 1-(Dichloromethyl)-3-iodobenzene as a clear to pale-yellow heavy liquid.
Analytical Data & Validation
To ensure scientific integrity, the synthesized compound must be validated against the following expected Nuclear Magnetic Resonance (NMR) parameters.
Table 2: Analytical Validation (Expected NMR Shifts)
| Nucleus | Chemical Shift ( | Multiplicity & Integration | Assignment |
| 6.65 | s, 1H | ||
| 7.12 | t, J = 7.8 Hz, 1H | Ar-H (C5) | |
| 7.48 | dt, J = 7.8, 1.5 Hz, 1H | Ar-H (C6) | |
| 7.72 | dt, J = 7.8, 1.5 Hz, 1H | Ar-H (C4) | |
| 7.91 | t, J = 1.8 Hz, 1H | Ar-H (C2) | |
| 70.5 | s | ||
| 94.2 | s | Ar-C (C-I) |
References
Sources
Suzuki-Miyaura coupling conditions for 1-(Dichloromethyl)-3-iodobenzene
Title: Technical Application Note: Chemoselective Suzuki-Miyaura Coupling of 1-(Dichloromethyl)-3-iodobenzene
Executive Summary
This guide details the optimized conditions for the Suzuki-Miyaura cross-coupling of 1-(Dichloromethyl)-3-iodobenzene . The primary synthetic challenge with this substrate is the high susceptibility of the benzylic gem-dichloride group to hydrolysis under the basic, aqueous conditions typically employed in Suzuki couplings.
To ensure chemoselectivity (retention of the
Mechanistic Analysis & Challenge
The Chemoselectivity Paradox
The Suzuki-Miyaura reaction requires a base to activate the boronic acid (forming the reactive boronate species).[1] However, the gem-dichloride moiety is a "masked" form of an aldehyde. In the presence of hydroxide ions (
-
Standard Conditions (Failure Mode): Aqueous
or generates equilibrium concentrations of . -
Optimized Conditions (Success Mode): Anhydrous bases (e.g.,
, ) or sterically bulky bases in aprotic solvents prevent the formation of the gem-diol intermediate.
Substrate Electronics
The 1-(Dichloromethyl)-3-iodobenzene substrate possesses a meta-positioned electron-withdrawing group (
-
Impact on Oxidative Addition: The electron-poor ring facilitates rapid oxidative addition of the Pd(0) catalyst into the C-I bond.
-
Implication: Reactions can often proceed at lower temperatures (
) compared to electron-rich aryl iodides, further mitigating hydrolysis risks.
Visualizing the Pathway
The following diagram illustrates the competing reaction pathways and the critical control points.
Figure 1: Competing pathways. The red dashed lines indicate the hydrolytic failure modes to be avoided via anhydrous protocols.
Optimized Experimental Protocols
Protocol A: The "Gold Standard" (Anhydrous Fluoride Activation)
Recommended for high-value intermediates where hydrolysis must be <1%.
Rationale: Fluoride anions (
Materials:
-
Substrate: 1-(Dichloromethyl)-3-iodobenzene (1.0 equiv)
-
Catalyst:
(3 mol%) — Robust and air-stable. -
Base: Cesium Fluoride (
), Anhydrous (2.5 equiv) -
Solvent: THF or 1,4-Dioxane (Anhydrous, degassed)
Step-by-Step Procedure:
-
Preparation: Oven-dry a reaction vial/flask and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[1]
-
Charging: Add the aryl iodide (1.0 equiv), boronic acid (1.2 equiv), and anhydrous
(2.5 equiv) to the vial. -
Inerting: Cap the vial and purge with inert gas for 5 minutes.
-
Catalyst Addition: Add
(3 mol%) quickly under a positive pressure of inert gas. -
Solvation: Add anhydrous THF (concentration ~0.2 M) via syringe.
-
Reaction: Heat the mixture to 60°C (oil bath temperature). Stir vigorously.
-
Note: Reaction is typically complete in 4–6 hours due to the activated iodide.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Rinse with Ethyl Acetate.
-
Purification: Concentrate the filtrate. The crude residue is ready for flash chromatography (Hexanes/EtOAc). Avoid aqueous washes if possible to prevent hydrolysis during workup.
Protocol B: The "Scalable" Alternative (Anhydrous Phosphate)
Recommended for larger scales where CsF cost is prohibitive.
Rationale: Anhydrous
Materials:
-
Catalyst:
(5 mol%)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Base:
(finely ground, anhydrous) (3.0 equiv) -
Solvent: Toluene (Anhydrous)
Modifications:
-
Run at 80°C .
-
Add 3Å Molecular Sieves to the reaction mixture to scavenge any trace water generated during boronic acid activation (dehydration of boronic acid to boroxine releases water).
Data & Comparison of Conditions
The following table summarizes the stability of the dichloromethyl group under various Suzuki conditions.
| Condition Set | Base | Solvent | Temp | Yield (-CHCl2) | Side Product (-CHO) | Verdict |
| Standard Aqueous | Dioxane/H2O | 90°C | < 30% | Major (> 60%) | Avoid | |
| Mild Aqueous | Toluene/H2O | 60°C | ~ 65% | Moderate (~ 25%) | Risky | |
| Protocol A | THF (dry) | 60°C | > 92% | Not Observed | Recommended | |
| Protocol B | Toluene (dry) | 80°C | 85-90% | Trace (< 5%) | Good Alternative |
Troubleshooting & Optimization Workflow
Use the following logic to troubleshoot low yields or aldehyde contamination.
Figure 2: Troubleshooting logic for optimizing chemoselectivity and conversion.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Wright, S. W., et al. (1994). Fluoride-mediated Suzuki-Miyaura coupling reactions of aryl chlorides.[3] The Journal of Organic Chemistry, 59(20), 6095–6097. Link
- Establishes the efficacy of Fluoride bases for sensitive substr
-
Kassel, J. A., et al. (2021).[4] Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. The Journal of Organic Chemistry. Link
- Provides modern precedents for strictly anhydrous Suzuki couplings.
-
BenchChem. (2025).[5] A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions. Application Note. Link
- General reference for base selection in cross-coupling.
Sources
Application Notes & Protocols: A Guide to Nucleophilic Substitution Reactions of 3-Iodobenzal Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide to the nucleophilic substitution reactions of 3-iodobenzal chloride, a versatile benzylic dihalide intermediate. We delve into the mechanistic dichotomy between S(_N)1 and S(_N)2 pathways that govern its reactivity, offering field-proven insights into how reaction conditions can be manipulated to achieve desired synthetic outcomes. Detailed, step-by-step protocols for reactions with key classes of nucleophiles—including water (hydrolysis), amines, and alkoxides—are presented. This guide is designed to equip researchers in organic synthesis and drug development with the foundational knowledge and practical methodologies required to effectively utilize 3-iodobenzal chloride as a building block for complex molecular architectures.
Introduction to 3-Iodobenzal Chloride: A Benzylic Dihalide Synthon
3-Iodobenzal chloride (C(_7)H(_5)Cl(_2)I) is a geminal dihalide where two chlorine atoms are attached to the benzylic carbon of a 3-iodotoluene scaffold. The significance of this substrate lies in the reactivity of the benzylic position. The carbon-chlorine bonds are susceptible to cleavage by nucleophiles, allowing for the introduction of a wide array of functional groups.
The reactivity of benzylic halides like 3-iodobenzal chloride is enhanced compared to simple alkyl halides. This is due to the adjacent benzene ring, which can stabilize both the transition state in an S(_N)2 reaction and the carbocation intermediate in an S(_N)1 reaction through resonance.[1][2] Consequently, 3-iodobenzal chloride can react via both mechanisms, often in competition, depending on the specific conditions employed.[3][4] Understanding and controlling this mechanistic balance is paramount for achieving high-yield, selective transformations.
The Mechanistic Crossroads: S(_N)1 vs. S(_N)2 Pathways
The substitution of the first chloride on 3-iodobenzal chloride can proceed through two distinct pathways. The choice of mechanism is not inherent to the substrate alone but is critically influenced by the nucleophile, solvent, and temperature.
-
The S(_N)1 (Substitution Nucleophilic Unimolecular) Pathway: This is a two-step mechanism. The rate-determining first step involves the spontaneous dissociation of a chloride ion to form a resonance-stabilized secondary benzylic carbocation.[1][5] This intermediate is then rapidly attacked by a nucleophile. This pathway is favored by:
-
The S(_N)2 (Substitution Nucleophilic Bimolecular) Pathway: This is a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon from the backside, displacing the chloride ion in a single transition state.[9] The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. This pathway is favored by:
-
Strong Nucleophiles: Anionic nucleophiles like alkoxides (RO
), cyanide (CN ), or strong neutral nucleophiles like amines favor this direct displacement.[10] -
Polar Aprotic Solvents: Solvents such as acetone, DMF, or DMSO can solvate the cation but not the anionic nucleophile, leaving it "bare" and highly reactive.[7][9]
-
The second substitution reaction on the resulting intermediate (e.g., an (\alpha)-chloro-3-iodobenzyl ether) proceeds similarly, often under the same conditions, to yield the final disubstituted product.
Experimental Protocols & Application Notes
Safety First: 3-Iodobenzal chloride is a reactive and corrosive compound. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The substrate is moisture-sensitive and can release toxic gases upon hydrolysis.[11]
Protocol 1: Hydrolysis to 3-Iodobenzaldehyde
This protocol leverages a solvolysis reaction where water acts as the nucleophile, typically favoring an S(_N)1 mechanism. The geminal dihalide is converted to a gem-diol, which rapidly dehydrates to the corresponding aldehyde.[12]
Application: A straightforward method for the synthesis of 3-iodobenzaldehyde, a crucial intermediate for pharmaceuticals and fine chemicals.
-
Materials & Reagents:
-
3-Iodobenzal chloride
-
Acetone/Water or Dioxane/Water mixture (e.g., 80:20 v/v)
-
Sodium bicarbonate (NaHCO(_3))
-
Diethyl ether or Dichloromethane (DCM) for extraction
-
Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel
-
-
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 3-iodobenzal chloride (1.0 eq) in the aqueous solvent mixture (e.g., 10 mL per gram of substrate).
-
Hydrolysis: Heat the mixture to reflux (typically 60-80 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material.
-
Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Neutralization: Carefully add a saturated solution of sodium bicarbonate to neutralize the HCl byproduct until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO(_4), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 3-iodobenzaldehyde can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Protocol 2: Diamination with a Primary Amine
This protocol describes the reaction with a primary amine to form a di-substituted product. This reaction generally proceeds via an S(_N)2 mechanism, especially with a strong amine nucleophile. A non-nucleophilic base is required to scavenge the two equivalents of HCl produced.[13][14]
Application: Synthesis of N,N'-disubstituted benzylidene diamines, which are precursors to various heterocyclic compounds and ligands.
-
Materials & Reagents:
-
3-Iodobenzal chloride
-
Primary amine (e.g., benzylamine) (2.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution, brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
-
Step-by-Step Methodology:
-
Reagent Preparation: In a dry, three-necked flask under an inert atmosphere (N(_2) or Ar), dissolve the primary amine (2.2 eq) and TEA (2.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Substrate Addition: Prepare a solution of 3-iodobenzal chloride (1.0 eq) in anhydrous DCM. Add this solution dropwise to the cold amine solution with constant stirring over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Quenching & Workup: Upon completion, wash the reaction mixture with water (2 x 20 mL), followed by saturated NaHCO(_3) solution (1 x 20 mL), and finally with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Protocol 3: Acetal Formation with an Alkoxide
This protocol utilizes a strong alkoxide nucleophile, such as sodium methoxide, in its conjugate alcohol solvent. The reaction follows the principles of the Williamson ether synthesis and proceeds via an S(_N)2 mechanism.[15][16]
Application: Synthesis of benzaldehyde acetals (or ketals), which serve as important protecting groups for carbonyls or as intermediates in their own right.
-
Materials & Reagents:
-
3-Iodobenzal chloride
-
Sodium methoxide (2.2 eq) or freshly cut sodium metal (2.2 eq)
-
Anhydrous methanol
-
Diethyl ether
-
Deionized water
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
-
Step-by-Step Methodology:
-
Alkoxide Preparation (if using sodium): In a dry flask under an inert atmosphere, carefully add sodium metal (2.2 eq) in small pieces to anhydrous methanol (20 mL) cooled in an ice bath. Allow all the sodium to react completely.
-
Reaction Setup: To the freshly prepared sodium methoxide solution (or a commercial solution), add a solution of 3-iodobenzal chloride (1.0 eq) in a small amount of anhydrous methanol dropwise at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-6 hours. Monitor by TLC or GC.
-
Workup: Cool the reaction to room temperature and carefully quench with cold water.
-
Extraction: Extract the product with diethyl ether (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and remove the solvent under reduced pressure.
-
Purification: The resulting 3-iodobenzaldehyde dimethyl acetal can be purified by vacuum distillation.
-
Summary of Reaction Conditions and Products
| Nucleophile (Nu-H) | Nucleophile Class | Favored Mechanism | Solvent System | Base | Typical Product |
| H(_2)O (Water) | Weak, Neutral | S(_N)1 | Dioxane/H(_2)O | NaHCO(_3) | 3-Iodobenzaldehyde |
| R-NH(_2) (Amine) | Strong, Neutral | S(_N)2 | DCM, THF | TEA, DIEA | 3-Iodo-N,N'-dibenzylidene-diamine |
| R-OH (Alcohol) | Weak, Neutral | S(_N)1 (Solvolysis) | R-OH | Pyridine | 3-Iodobenzaldehyde dialkyl acetal |
| RO | Strong, Anionic | S(_N)2 | R-OH, THF | N/A | 3-Iodobenzaldehyde dialkyl acetal |
| CN | Strong, Anionic | S(_N)2 | DMSO, DMF | N/A | 3-Iodophenylmalononitrile |
Troubleshooting and Field-Proven Insights
-
Issue: Low Yield / Incomplete Reaction
-
Causality: Insufficient reactivity due to steric hindrance or a weak nucleophile. For S(_N)2 reactions, ensure the nucleophile is sufficiently strong and anhydrous conditions are maintained. For S(_N)1, a more ionizing solvent may be required.
-
Solution: Increase reaction temperature or extend the reaction time. For S(_N)2, consider using a stronger nucleophile or a phase-transfer catalyst for anionic nucleophiles.
-
-
Issue: Formation of Mono-substituted Intermediate
-
Causality: The second substitution may be slower than the first. Insufficient nucleophile or short reaction times can lead to a mixture of mono- and di-substituted products.
-
Solution: Use a slight excess of the nucleophile and base (>2.0 equivalents) and ensure the reaction is run to completion as monitored by TLC. To isolate the mono-substituted product, one might use precisely one equivalent of the nucleophile at low temperatures, but this often results in a difficult-to-separate mixture.
-
-
Issue: Product Decomposition
-
Causality: The aldehyde or acetal products can be sensitive to acidic or harsh workup conditions. The starting material itself can hydrolyze if exposed to moisture.
-
Solution: Ensure all workups involving acid-sensitive products are performed using a mild base wash (e.g., saturated NaHCO(_3)). Always use anhydrous solvents and an inert atmosphere for reactions with strong, moisture-sensitive nucleophiles like alkoxides.
-
References
- Vertex AI Search. (n.d.). Organic Chemistry Benzylic And Aromatic Reactions Of Substituted Benzene. Free In-Depth Study Guide.
- Bentley, T. W., & Llewellyn, G. (n.d.). Precise dissection of kinetic data for solvolyses of benzoyl chloride into contributions from two simultaneous reaction channels. RSC Publishing.
- CymitQuimica. (n.d.). CAS 1711-10-0: 3-Iodobenzoyl chloride.
- D'Souza, M. J., et al. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. National Institutes of Health.
- ResearchGate. (2025). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media.
- Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides.
- Unknown Author. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions.
- Quora. (2018). Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism?
- University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides.
- Scribd. (n.d.). Allylic and Benzylic Halides in SN1 Reactions | PDF.
- Reddit. (2020). Benzyl chloride to benzyl alcohol SN1 or SN2?
- Canadian Science Publishing. (n.d.). The Pseudo Thermodynamics of Solvolysis. A Detailed Study of the Pressure and Temperature Dependence of Benzyl Chloride Solvolysis in t-Butyl Alcohol – Water Mixtures.
- Glasp. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions.
- Unknown Author. (n.d.). Nucleophilic Substitution Reactions.
- Unknown Author. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
- Chemistry LibreTexts. (2023). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides.
- Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis).
- Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH AMMONIA AND PRIMARY AMINES.
- Allen.In. (n.d.). Benzal chloride on hydrolysis gives.
- Chemistry LibreTexts. (2019). 10.10: Reactions of Alkoxides.
Sources
- 1. chemistry.coach [chemistry.coach]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. quora.com [quora.com]
- 4. glasp.co [glasp.co]
- 5. scribd.com [scribd.com]
- 6. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. gacariyalur.ac.in [gacariyalur.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. CAS 1711-10-0: 3-Iodobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 12. allen.in [allen.in]
- 13. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 1-(Dichloromethyl)-3-iodobenzene: A Versatile Bifunctional Intermediate for Advanced Organic Synthesis
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis, properties, and versatile applications of 1-(dichloromethyl)-3-iodobenzene. This unique bifunctional molecule serves as a stable yet readily accessible precursor to 3-iodobenzaldehyde, functioning as a "masked aldehyde." The presence of an iodo-substituent on the aromatic ring further enhances its synthetic utility, offering a valuable platform for sequential or tandem reactions in the construction of complex molecular architectures.
Introduction: The Strategic Advantage of a Masked Aldehyde
In the intricate landscape of multi-step organic synthesis, the protection and deprotection of functional groups is a cornerstone of strategic planning. Aldehydes, being highly reactive electrophiles, are susceptible to a wide range of transformations, including oxidation, reduction, and nucleophilic attack. This inherent reactivity often necessitates their protection to prevent undesired side reactions while other parts of a molecule are being modified. The dichloromethyl group serves as a robust and reliable "masked" form of an aldehyde. It is generally stable to a variety of reaction conditions under which a free aldehyde would be compromised, yet it can be efficiently converted to the desired formyl group under specific hydrolytic conditions.
1-(Dichloromethyl)-3-iodobenzene elevates this concept by incorporating a synthetically versatile iodo-substituent. This allows for a modular approach to synthesis, where the iodo-group can act as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to build molecular complexity, while the dichloromethyl group remains inert. Subsequent hydrolysis then unmasks the aldehyde for further derivatization. This guide will explore the practical applications and protocols for leveraging the dual reactivity of this powerful synthetic intermediate.
Synthesis and Physicochemical Properties
The most direct and common method for the preparation of 1-(dichloromethyl)-3-iodobenzene is the free-radical chlorination of 3-iodotoluene.[1] This reaction proceeds via a stepwise substitution of the benzylic hydrogens with chlorine atoms, typically initiated by UV light or a radical initiator.
Table 1: Physicochemical and Predicted Spectroscopic Data for 1-(Dichloromethyl)-3-iodobenzene
| Property | Value | Source/Method |
| IUPAC Name | 1-(Dichloromethyl)-3-iodobenzene | --- |
| Molecular Formula | C₇H₅Cl₂I | --- |
| Molecular Weight | 302.93 g/mol | Calculated |
| Predicted ¹H NMR (CDCl₃) | δ ~7.9 (s, 1H), ~7.8 (d, 1H), ~7.5 (d, 1H), ~7.2 (t, 1H), ~6.7 (s, 1H, -CHCl₂) | Prediction based on analogous structures |
| Predicted ¹³C NMR (CDCl₃) | δ ~140, ~138, ~131, ~129, ~128, ~70 (-CHCl₂) | Prediction based on analogous structures |
| Predicted IR (cm⁻¹) | ~3080 (Ar C-H), ~1580, 1470 (C=C), ~780 (C-Cl), ~680 (C-I) | Prediction based on analogous structures |
| Predicted MS (m/z) | 302 (M⁺), 267 (M⁺ - Cl), 175 (M⁺ - I) | Prediction based on fragmentation patterns |
Note: Spectroscopic data are predicted based on known values for similar structures and should be confirmed by experimental analysis.
Application Notes: Leveraging Dual Reactivity
A. The Dichloromethyl Group: A Stable Aldehyde Surrogate
The dichloromethyl group is isosteric to a carbonyl group but exhibits significantly different reactivity. Its stability in the presence of nucleophiles and bases makes it an ideal protecting group for an aldehyde. For instance, Grignard reagents or organolithium compounds, which would readily add to an aldehyde, will not react with the dichloromethyl group. This allows for selective reactions at other sites of the molecule, such as the iodo-substituent.
The deprotection, or unmasking, of the aldehyde is typically achieved through hydrolysis under acidic conditions. The mechanism involves the formation of a geminal diol, which is unstable and readily eliminates a molecule of water to yield the corresponding aldehyde.
B. The Iodo Group: A Gateway to Molecular Complexity
The carbon-iodine bond in 1-(dichloromethyl)-3-iodobenzene is a versatile functional handle for a wide array of transition-metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials. The ability to perform these coupling reactions while the aldehyde is masked as the dichloromethyl group is a key strategic advantage.
Experimental Protocols
Protocol 1: Synthesis of 1-(Dichloromethyl)-3-iodobenzene via Free-Radical Chlorination of 3-Iodotoluene
This protocol is based on general procedures for the side-chain chlorination of toluenes.[1]
Materials:
-
3-Iodotoluene
-
Chlorine gas (Cl₂)
-
Carbon tetrachloride (CCl₄, solvent)
-
AIBN (Azobisisobutyronitrile) or UV lamp (as radical initiator)
-
Nitrogen or Argon gas
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Magnetic stirrer and heating mantle
-
Gas scrubber (for excess chlorine)
Procedure:
-
In a three-necked flask equipped with a reflux condenser, gas inlet tube, and magnetic stirrer, dissolve 3-iodotoluene in carbon tetrachloride.
-
Purge the system with nitrogen or argon.
-
If using a chemical initiator, add a catalytic amount of AIBN.
-
Heat the solution to reflux (for AIBN initiation) or irradiate with a UV lamp.
-
Slowly bubble chlorine gas through the solution. The reaction is exothermic and should be carefully controlled.
-
Monitor the reaction progress by GC or ¹H NMR to maximize the formation of the dichloromethyl product and minimize the formation of the monochlorinated and trichlorinated byproducts.
-
Once the desired conversion is achieved, stop the chlorine flow and cool the reaction mixture to room temperature.
-
Purge the system with nitrogen to remove any residual chlorine.
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Causality Behind Experimental Choices:
-
The use of a radical initiator (AIBN or UV light) is crucial to promote the homolytic cleavage of chlorine and initiate the free-radical chain reaction on the benzylic position, which is more reactive than the aromatic ring under these conditions.[1]
-
Careful monitoring is essential because over-chlorination to 1-(trichloromethyl)-3-iodobenzene is a common side reaction.
Protocol 2: Deprotection of 1-(Dichloromethyl)-3-iodobenzene to 3-Iodobenzaldehyde
This protocol is based on general methods for the hydrolysis of benzal chlorides.
Materials:
-
1-(Dichloromethyl)-3-iodobenzene
-
Concentrated sulfuric acid or other acidic catalyst
-
Water
-
Diethyl ether or dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add 1-(dichloromethyl)-3-iodobenzene.
-
Slowly add a mixture of water and concentrated sulfuric acid.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.
-
Extract the aqueous mixture with diethyl ether or dichloromethane.
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude 3-iodobenzaldehyde.
-
The product can be further purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
The acidic conditions facilitate the nucleophilic substitution of the chlorine atoms by water, leading to the formation of an unstable gem-diol that collapses to the aldehyde.
-
The workup with sodium bicarbonate is necessary to neutralize the acid catalyst.
Protocol 3: Tandem Synthesis Example: Suzuki Coupling followed by Aldehyde Deprotection
This protocol illustrates the strategic use of 1-(dichloromethyl)-3-iodobenzene in a two-step, one-pot sequence.
Materials:
-
1-(Dichloromethyl)-3-iodobenzene
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water)
-
Materials for aldehyde deprotection (from Protocol 2)
Procedure:
-
In a reaction vessel, combine 1-(dichloromethyl)-3-iodobenzene, the arylboronic acid, palladium catalyst, and base.
-
Add the solvent system and degas the mixture.
-
Heat the reaction under an inert atmosphere until the starting materials are consumed (monitor by TLC or GC).
-
Upon completion of the coupling reaction, cool the mixture.
-
Without isolating the intermediate, proceed with the deprotection by adding aqueous acid.
-
Heat the mixture to effect hydrolysis of the dichloromethyl group.
-
Follow the workup and purification procedure outlined in Protocol 2 to isolate the final biphenyl aldehyde product.
Causality Behind Experimental Choices:
-
The palladium catalyst is essential for the catalytic cycle of the Suzuki coupling.
-
The base is required to activate the boronic acid.
-
Performing the deprotection in the same pot after the coupling reaction improves efficiency and reduces waste.
Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for 1-(dichloromethyl)-3-iodobenzene and its application.
Diagram 2: Mechanism of Hydrolysis
Caption: Simplified mechanism for the hydrolysis of the dichloromethyl group.
Diagram 3: Strategic Synthetic Logic
Caption: Logical pathways for the synthetic use of the bifunctional reagent.
References
-
PubChem. 1,2-Dichloro-3-iodobenzene. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Aldehyde synthesis by deprotection or hydrolysis. [Link]
-
PubChem. 1-(Chloromethyl)-3-iodobenzene. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. Halogenation of Benzene and Methylbenzene. [Link]
Sources
Application Notes & Protocols: Synthesis of 3-Iodobenzotrichloride via Photochlorination
Abstract & Introduction
These application notes provide a comprehensive guide for the synthesis of 3-iodobenzotrichloride from 1-(dichloromethyl)-3-iodobenzene. 3-Iodobenzotrichloride is a valuable halogenated aromatic compound, serving as a versatile intermediate in the development of novel pharmaceuticals, agrochemicals, and materials. The protocol herein details a free-radical photochlorination method, a robust and scalable process for the exhaustive chlorination of the benzylic side chain.[1][2]
This document is structured to provide not only a step-by-step experimental procedure but also the underlying scientific rationale, ensuring that researchers can execute the synthesis with a deep understanding of the reaction mechanism, safety considerations, and analytical validation requirements. The core of this synthesis is a free-radical chain reaction initiated by ultraviolet (UV) light, which promotes the selective substitution of the remaining benzylic hydrogen with a chlorine atom.[2][3]
Scientific Principles & Reaction Mechanism
The conversion of 1-(dichloromethyl)-3-iodobenzene to 3-iodobenzotrichloride proceeds via a free-radical substitution mechanism.[2] This type of reaction is characterized by three key stages: initiation, propagation, and termination. The process is highly selective for the benzylic position due to the resonance stabilization of the intermediate benzylic radical.
-
Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•) upon exposure to UV radiation.[1][4] This step requires an input of energy, typically from a mercury-vapor lamp or a similar UV source.
-
Cl₂ + hν (UV light) → 2 Cl•
-
-
Propagation: This is a self-sustaining cyclic process. A chlorine radical abstracts the sole remaining hydrogen atom from the dichloromethyl group of the starting material, forming a resonance-stabilized 1-iodo-3-(dichloromethyl)benzyl radical and hydrogen chloride (HCl). This benzylic radical then reacts with another molecule of Cl₂ to yield the desired product, 3-iodobenzotrichloride, and a new chlorine radical, which continues the chain reaction.[2][3]
-
C₆H₄(I)CHCl₂ + Cl• → C₆H₄(I)C•Cl₂ + HCl
-
C₆H₄(I)C•Cl₂ + Cl₂ → C₆H₄(I)CCl₃ + Cl•
-
-
Termination: The chain reaction ceases when two free radicals combine to form a stable, non-radical species. These events become more probable as the concentration of reactants decreases.[3]
-
2 Cl• → Cl₂
-
C₆H₄(I)C•Cl₂ + Cl• → C₆H₄(I)CCl₃
-
Caption: Free-radical mechanism for the photochlorination of 1-(dichloromethyl)-3-iodobenzene.
Critical Safety Considerations
This procedure involves hazardous materials and conditions. A thorough risk assessment must be conducted prior to commencing any work.
-
Chlorine Gas (Cl₂): Chlorine is a highly toxic, corrosive, and dense gas with a pungent odor.[5][6] Inhalation can cause severe respiratory distress, and high concentrations can be fatal.[5] All operations involving chlorine gas must be performed in a well-ventilated chemical fume hood. A buddy system is recommended.[5] A chlorine gas detector and an appropriate emergency response plan should be in place.
-
Benzotrichlorides: Benzotrichloride and its derivatives are classified as toxic and are suspected carcinogens.[7][8][9] Avoid inhalation, ingestion, and skin contact.[7]
-
Personal Protective Equipment (PPE): At a minimum, standard PPE includes tightly fitting safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., Viton).[9] A respirator with an appropriate cartridge for acid gases/organic vapors should be readily available for emergency situations.[5]
-
Hydrogen Chloride (HCl): HCl gas is a corrosive byproduct of the reaction. The reaction exhaust must be scrubbed through a basic solution (e.g., aqueous sodium hydroxide) to neutralize the acidic gas before venting.
-
UV Radiation: Direct exposure to the UV lamp can cause severe damage to the eyes and skin. The photoreactor must be properly shielded with UV-opaque materials (e.g., aluminum foil) during operation.
Materials & Equipment
Reagents & Consumables
| Reagent | Formula | CAS No. | M.W. | Purity | Notes |
| 1-(Dichloromethyl)-3-iodobenzene | C₇H₅Cl₂I | 59643-73-1 | 302.93 | ≥97% | Starting Material |
| Chlorine Gas | Cl₂ | 7782-50-5 | 70.91 | ≥99.5% | Chlorinating Agent |
| Nitrogen Gas | N₂ | 7727-37-9 | 28.01 | ≥99.9% | Inert gas for purging |
| Sodium Bicarbonate | NaHCO₃ | 144-55-8 | 84.01 | Reagent Grade | For aqueous wash |
| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 7757-82-6 | 142.04 | Reagent Grade | Drying agent |
| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | 84.93 | HPLC Grade | For extraction/purification |
Equipment
-
Three-necked round-bottom flask (borosilicate glass)
-
Immersion well photoreactor with a high-pressure mercury-vapor UV lamp
-
Gas dispersion tube (fritted glass bubbler)
-
Reflux condenser with a gas outlet
-
Magnetic stirrer and stir bar
-
Gas flow meter for chlorine and nitrogen
-
Gas scrubbing towers (containing NaOH solution)
-
Thermocouple and temperature controller
-
Separatory funnel
-
Rotary evaporator
-
High-vacuum pump and distillation apparatus
-
GC-MS and NMR for analysis
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. Adjustments may be necessary for different scales.
Reactor Setup & Inerting
-
Assemble the three-necked flask with the photoreactor well, reflux condenser, and a gas inlet adapter equipped with a fritted bubbler extending below the liquid surface.
-
Connect the outlet of the condenser to a gas scrubbing tower containing a 1-2 M NaOH solution.
-
Charge the flask with 1-(dichloromethyl)-3-iodobenzene (e.g., 30.3 g, 0.1 mol).
-
Purge the entire system with dry nitrogen gas for 15-20 minutes to remove atmospheric oxygen and moisture. Oxygen can interfere with free-radical reactions.
Photochlorination Reaction
-
Begin stirring the starting material.
-
Turn on the cooling water to the photoreactor well and the reflux condenser.
-
Switch on the UV lamp. Ensure the reactor is shielded to prevent UV exposure.
-
Using the gas flow meter, introduce a slow, steady stream of chlorine gas through the fritted bubbler into the reaction mixture. A typical flow rate might be 10-20 mL/min.
-
Maintain the reaction temperature between 80-100 °C. The reaction is exothermic, and gentle heating may be required to initiate, followed by cooling to maintain the target temperature.[1]
-
Monitor the reaction progress every 30-60 minutes using Gas Chromatography (GC). Withdraw a small aliquot, quench it with a drop of sodium thiosulfate solution to remove excess chlorine, and analyze. The reaction is complete when the starting material peak is no longer detectable. This stepwise chlorination process can be continued until the desired product is the major component.[2][10]
Work-up & Isolation
-
Once the reaction is complete, turn off the UV lamp and the chlorine gas flow.
-
Purge the system with nitrogen gas for 20-30 minutes to expel any remaining chlorine and HCl gas from the flask and into the scrubber.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to the flask to neutralize any residual HCl.
-
Transfer the mixture to a separatory funnel. If no solvent was used, add dichloromethane to dissolve the product.
-
Wash the organic layer twice with saturated NaHCO₃ solution, followed by once with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude 3-iodobenzotrichloride.
Purification
-
The crude product is purified by vacuum distillation.
-
Due to its high boiling point, a high-vacuum system is required. The product will appear as a colorless to pale yellow oil.[8]
Caption: Experimental workflow for the synthesis and purification of 3-iodobenzotrichloride.
Product Characterization & Validation
To ensure the identity and purity of the final product, a suite of analytical techniques should be employed. This serves as a self-validating system for the protocol.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Purpose: To confirm the molecular weight and assess the purity of the distilled product.
-
Method:
-
Column: A non-polar capillary column (e.g., HP-5ms).
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Expected M.W.: 336.89 g/mol . The mass spectrum should show the molecular ion peak (or fragments corresponding to the loss of Cl) and a characteristic isotopic pattern for two chlorine atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To provide unambiguous structural confirmation of 3-iodobenzotrichloride.[12]
-
Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.7 mL of CDCl₃.
-
¹H NMR: The proton spectrum is expected to be simple, showing only signals in the aromatic region (approx. 7.0-8.5 ppm). The absence of a signal in the benzylic region (around 6.5 ppm for the starting material's -CHCl₂ proton) is a key indicator of complete reaction.
-
¹³C NMR: The carbon spectrum should show distinct signals for the four aromatic carbons, as well as a characteristic downfield signal for the -CCl₃ carbon (typically 95-105 ppm) and a signal for the carbon atom bonded to iodine (C-I, typically 90-100 ppm).
References
-
International Labour Organization & World Health Organization. (n.d.). ICSC 0105 - BENZOTRICHLORIDE. ILO/WHO. [Link]
-
Wikipedia. (2023). Photochlorination. [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: BENZOTRICHLORIDE. NJ.gov. [Link]
-
Doc Brown's Chemistry. (n.d.). Free radical addition reactions of benzene with hydrogen methylbenzene chlorination of side-chain with chlorine substitution in methyl group mechanism. [Link]
-
Tanner, D. D., & Van Bostelen, P. B. (1967). FREE-RADICAL CHLORINATION REACTIONS OF IODOBENZENE DICHLORIDE. J. Org. Chem., 32, 1517-21. [Link]
-
Organic Syntheses. (n.d.). Iodobenzene dichloride. [Link]
-
Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
-
Chem 502--Assignment 2. (2005). Free-Radical Chlorination. [Link]
-
CompSource Mutual. (n.d.). Chlorine gas safety. [Link]
-
New Jersey Department of Environmental Protection. (2019). Handling Chlorine Safely. [Link]
-
Thieme. (n.d.). Product Subclass 3: Benzylic Chlorides. Thieme E-Books. [Link]
-
Organic Chemistry Portal. (n.d.). Iodobenzene Dichloride. [Link]
-
Wikipedia. (n.d.). Iodobenzene dichloride. [Link]
- Rivetti, F., et al. (1996). U.S. Patent No. 5,514,254.
-
Tsoukalas, M., et al. (2020). Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species. MDPI. [Link]
-
Royal Society of Chemistry. (n.d.). Controllable synthesis of 3-chloro- and 3,3-dichloro-2-oxindoles via hypervalent iodine-mediated chlorooxidation. Organic & Biomolecular Chemistry. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Science Skool. (2017, July 25). Photochlorination The Reaction between Hydrogen and Chlorine [Video]. YouTube. [Link]
-
Wittke, K., et al. (2010). Development and validation of an analytical method for determination of 3-chloropropane-1,2-diol in rat blood and urine by gas chromatography-mass spectrometry in negative chemical ionization mode. Analytical and Bioanalytical Chemistry, 398(1), 313-8. [Link]
Sources
- 1. Photochlorination - Wikipedia [en.wikipedia.org]
- 2. Free radical addition reactions of benzene with hydrogen methylbenzene chlorination of side-chain with chlorine substitution in methyl group mechanism advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 3. Chem 502--Assignment 2 [sas.upenn.edu]
- 4. youtube.com [youtube.com]
- 5. Chlorine gas safety – CompSource Mutual [compsourcemutual.com]
- 6. njuajif.org [njuajif.org]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. ICSC 0105 - BENZOTRICHLORIDE [chemicalsafety.ilo.org]
- 9. nj.gov [nj.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Chemoselective Deoxydichlorination of Formyl-Substituted Aryl Iodides
Executive Summary
The conversion of a formyl group (–CHO) to a dichloromethyl moiety (–CHCl₂) is a critical transformation in organic synthesis, often serving as a precursor for terminal alkynes (via the Corey-Fuchs reaction) or as a lipophilic bioisostere in medicinal chemistry. When the substrate contains an aryl iodide (Ar–I) functionality, the synthetic challenge is significantly amplified. The carbon-iodine bond is the weakest among aryl halides (Bond Dissociation Energy ≈ 65 kcal/mol) and is highly susceptible to oxidative addition, radical cleavage, and halogen exchange.
This application note details field-proven, transition-metal-free methodologies that leverage catalytic organo-main-group oxides (Phosphorus(V) and Sulfur(IV)) in conjunction with oxalyl chloride. These systems provide self-validating, highly chemoselective routes to generate gem-dichlorides while perfectly preserving the sensitive Ar–I bond[1],[2].
Mechanistic Rationale: The Chemoselectivity Challenge
Historically, the gem-dichlorination of aldehydes relied on harsh stoichiometric reagents such as phosphorus pentachloride (PCl₅) or the Appel reaction (PPh₃/CCl₄).
-
The PCl₅ Problem: PCl₅ acts as both a harsh chlorinating agent and a strong Lewis acid. In electron-rich aryl iodides, it can induce unwanted electrophilic aromatic chlorination or mediate the cleavage of the C–I bond.
-
The Appel Limitation: While PPh₃/CCl₄ is exceptionally mild and preserves the Ar–I bond, carbon tetrachloride (CCl₄) is a severely restricted ozone-depleting substance, rendering this method obsolete for modern, scalable pharmaceutical development.
The Modern Solution: Catalytic Turnover of Oxalyl Chloride Recent advancements utilize catalytic amounts of Triphenylphosphine oxide (TPPO) or Diphenyl sulfoxide (Ph₂SO) paired with oxalyl chloride ((COCl)₂). The causality behind this choice is rooted in oxophilicity and neutral reaction conditions. The catalyst reacts with (COCl)₂ to generate a highly reactive, positively charged chlorinating species (e.g., chlorotriphenylphosphonium chloride). This intermediate selectively attacks the highly polarized formyl oxygen. Because the system generates no strong Lewis acids and operates via an ionic, non-radical pathway, the non-polar, unactivated Ar–I bond remains entirely untouched[1],[2].
Reagent Selection and Performance Matrix
The following table summarizes the quantitative and qualitative data driving the selection of the optimal reagent system for aryl iodides.
| Reagent System | Ar–I Bond Tolerance | Active Chlorinating Species | Byproducts | Toxicity / Scalability Profile |
| PCl₅ (Neat/Heat) | Low (Side reactions) | PCl₄⁺ PCl₆⁻ | POCl₃, HCl | High toxicity; Poor scalability for sensitive substrates. |
| PPh₃ / CCl₄ | High | [Ph₃P–Cl]⁺ Cl⁻ | Ph₃PO, CHCl₃ | Prohibitive; CCl₄ is restricted under the Montreal Protocol. |
| (COCl)₂ + cat. DMF | High | Vilsmeier-Haack Iminium[3] | DMF, CO, CO₂ | Moderate; Standard method, but can yield formamide byproducts. |
| (COCl)₂ + cat. TPPO | Very High | [Ph₃P–Cl]⁺ Cl⁻[1] | TPPO, CO, CO₂ | Optimal ; Mild, neutral, gaseous byproducts drive the reaction. |
| (COCl)₂ + cat. Ph₂SO | Very High | [Ph₂S–Cl]⁺ Cl⁻[2] | Ph₂SO, CO, CO₂ | Optimal ; Highly efficient for electron-deficient aryl iodides. |
Catalytic Pathway & Logical Relationships
The elegance of the TPPO-catalyzed system lies in its self-driving thermodynamic profile. The decomposition of oxalyl chloride into carbon monoxide and carbon dioxide gases provides an irreversible entropic driving force, ensuring complete turnover of the catalyst[1].
Fig 1. Phosphorus(V)-catalyzed deoxydichlorination cycle preserving the Ar-I bond.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. The physical phenomena observed during the reaction (specifically, gas evolution) serve as direct, real-time indicators of reaction progress.
Protocol A: TPPO-Catalyzed Deoxydichlorination (For General Aryl Iodides)
Adapted from the phosphorus(V)-catalysis manifold described by Denton et al.[1].
Materials:
-
Formyl-aryl iodide (1.0 equiv, e.g., 2.0 mmol)
-
Triphenylphosphine oxide (TPPO) (0.1 equiv, 0.2 mmol)
-
Oxalyl chloride (1.5 equiv, 3.0 mmol)
-
Anhydrous Dichloromethane (DCM) or Toluene (10 mL)
Step-by-Step Procedure:
-
Setup: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a venting needle (to an oil bubbler), dissolve the formyl-aryl iodide and TPPO in anhydrous DCM under a nitrogen atmosphere.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Add oxalyl chloride dropwise over 5 minutes. Causality note: Dropwise addition controls the exothermic generation of the active phosphonium species and prevents rapid, uncontrollable gas evolution.
-
Reaction & In-Process Control (IPC): Remove the ice bath and allow the reaction to warm to room temperature. Monitor the oil bubbler. The reaction is a self-validating system: active bubbling indicates the consumption of oxalyl chloride and generation of the active species.
-
Completion: Stir until gas evolution completely ceases (typically 2–4 hours). Verify completion via GC-MS or TLC (Hexanes/EtOAc 9:1). The Ar–I bond will remain intact on the GC-MS trace (distinctive isotopic pattern and mass).
-
Quench & Isolation: Carefully add 5 mL of saturated aqueous NaHCO₃ to quench any residual oxalyl chloride. Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product contains 10 mol% TPPO. Purify via a short pad of silica gel (eluting with Hexanes) to yield the pure gem-dichloride.
Protocol B: Ph₂SO-Catalyzed Deoxydichlorination (For Electron-Deficient Aryl Iodides)
Utilizing sulfurous(IV)-catalysis for deactivated substrates[2].
Modifications from Protocol A:
-
Replace TPPO with Diphenyl sulfoxide (Ph₂SO, 10 mol%).
-
Use anhydrous Toluene as the solvent.
-
Thermal Causality: Electron-deficient aryl iodides (e.g., those bearing nitro or cyano groups alongside the iodide) have less nucleophilic formyl oxygens. After the addition of oxalyl chloride at room temperature, heat the reaction to 100 °C. The Ph₂SO system is uniquely thermally stable compared to DMF-based Vilsmeier reagents, allowing for higher temperatures without degrading the Ar–I bond[2].
Fig 2. Self-validating experimental workflow for catalytic deoxydichlorination.
Troubleshooting & Self-Validation Checkpoints
-
Issue: Incomplete Conversion.
-
Cause: Moisture in the solvent prematurely hydrolyzes the oxalyl chloride or the active chlorinating species back to the catalyst and HCl.
-
Solution: Ensure strict anhydrous conditions. If the reaction stalls, an additional 0.5 equiv of (COCl)₂ can be added.
-
-
Issue: Loss of the Aryl Iodide (Dehalogenation).
-
Cause: Exposure to ambient light for prolonged periods or trace transition metal contamination in the glassware.
-
Solution: Wrap the reaction flask in aluminum foil if the specific Ar–I substrate is known to be highly photo-labile. Ensure glassware is acid-washed to remove trace palladium or copper from previous cross-coupling experiments.
-
-
Validation Checkpoint: The theoretical yield of gas is 2 moles (1 CO, 1 CO₂) per mole of oxalyl chloride consumed. The cessation of bubbling is the most reliable macroscopic indicator that the chemical potential of the chlorinating agent has been fully exhausted[1].
References
-
Phosphorus(V)-Catalyzed Deoxydichlorination Reactions of Aldehydes. Denton, R. M., An, J., & Adeniran, B. Chem. Commun. (2010) / Tetrahedron (2013). 1
-
Deoxydichlorination of aldehydes catalyzed by Diphenyl sulfoxide. ResearchGate / Tetrahedron (2021). 2
-
On the Formation and 1H NMR-spectroscopic Characterization of N,N-Diaryl-substituted Formamide Chlorides. Zeitschrift für Naturforschung B (2012). 3
Sources
Troubleshooting & Optimization
Technical Support Center: Stability & Storage of 1-(Dichloromethyl)-3-iodobenzene
Ticket ID: #T-IMG-9021 Subject: Prevention of Hydrolysis & Storage Protocols for Geminal Dichlorides Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Emergency Triage: Immediate Troubleshooting
Q: The septum on my storage bottle is bulging, or I hear a "pop" when inserting a needle. Is this normal? A: No. This indicates active decomposition. The "pop" or positive pressure is caused by the release of Hydrogen Chloride (HCl) gas. This occurs when moisture has breached the container, hydrolyzing the gem-dichloride group.
-
Immediate Action: Vent the container safely in a fume hood. Do not shake the bottle, as this accelerates gas evolution.
-
Status: The material is degrading.[1] Proceed to the "Quality Assessment" section below to determine if it is salvageable.
Q: The material has changed physical state (Liquid
-
Scenario A (Liquid to Solid): Pure 1-(Dichloromethyl)-3-iodobenzene is typically a high-boiling liquid or low-melting solid. Its hydrolysis product, 3-Iodobenzaldehyde , is a solid with a melting point of ~57°C. If your liquid sample has solidified, it has likely converted to the aldehyde.
-
Scenario B (Solid to Slush): If the material was solid and is now a slushy liquid, the presence of hydrolysis impurities (aldehyde + HCl) has caused melting point depression .
The Science: Why Hydrolysis Occurs (Causality)
To prevent degradation, you must understand the mechanism. 1-(Dichloromethyl)-3-iodobenzene contains a geminal dichloride (benzal chloride) moiety. Unlike simple alkyl halides, this group acts as a "masked" carbonyl.
The Autocatalytic Trap
The hydrolysis is not just a reaction; it is a self-accelerating cycle.
-
Initiation: Trace water attacks the electrophilic benzylic carbon.
-
Intermediate Collapse: The unstable gem-chlorohydrin intermediate rapidly eliminates HCl to form the aldehyde.
-
The Catalyst: The released HCl increases the acidity of the micro-environment. Acid catalysis promotes the ionization of the remaining C-Cl bonds (via protonation or increasing ionic strength), accelerating further hydrolysis.
Mechanism Diagram: The following diagram illustrates the pathway from the gem-dichloride to the aldehyde and the feedback loop created by HCl.
Figure 1: The hydrolysis pathway of 1-(Dichloromethyl)-3-iodobenzene showing the autocatalytic effect of HCl evolution.
Storage Protocol: The Self-Validating System
Do not rely on standard refrigeration. You must construct a storage system that actively excludes moisture.
The "Double-Barrier" Protocol
| Parameter | Specification | Scientific Rationale |
| Primary Container | Schlenk flask or crimped vial with PTFE-lined septum. | Standard screw caps allow gas exchange over weeks. PTFE resists the organic vapors; the septum allows inert gas cycling. |
| Atmosphere | Argon (preferred) or Nitrogen.[2] | Argon is denser than air, forming a "blanket" over the liquid surface, whereas Nitrogen can mix more easily if the seal is imperfect. |
| Secondary Containment | Desiccator jar with P₂O₅ (Phosphorus Pentoxide) or Activated Molecular Sieves. | P₂O₅ is an aggressive desiccant that also acts as an acid scavenger for any escaping HCl traces. |
| Temperature | 2°C to 8°C . | Lowers the kinetic energy of the molecules, slowing the rate of hydrolysis. Warning: Cold containers condense water immediately upon opening. |
Handling Workflow (The "Warm-Up" Rule)
-
Remove container from cold storage.
-
Wait 30-45 minutes until the container is warm to the touch. Why? Opening a cold bottle condenses atmospheric moisture instantly into the reagent.
-
Purge the headspace with Argon before resealing.
Quality Assessment & Recovery
Before using the reagent in a critical step (e.g., a Suzuki coupling or lithiation), validate its purity.
Diagnostic NMR Check: Run a quick ¹H NMR in CDCl₃ (dry).
-
Target Material: Look for the benzylic proton (
). This typically appears as a singlet between 6.5 – 7.0 ppm . -
Impurity (Aldehyde): Look for the aldehyde proton (
). This is a distinct singlet downfield at 9.8 – 10.0 ppm . -
Acceptance Criteria: If the aldehyde integral is >5%, purification is required.
Purification Strategy (Distillation vs. Drying):
-
If <5% Hydrolysis: Add activated 4Å Molecular Sieves to the liquid and let stand for 12 hours. The HCl may remain, so degas by bubbling dry Argon through the liquid.
-
If >10% Hydrolysis: Distillation is required.
-
Caution: Distilling acid-sensitive halides can be dangerous. Add solid K₂CO₃ (potassium carbonate) to the distillation pot to scavenge HCl and prevent autocatalytic decomposition during heating. Distill under high vacuum to keep the temperature low.
-
Storage Decision Logic
Use this flowchart to determine the correct storage location based on your usage frequency.
Figure 2: Decision matrix for selecting the appropriate storage vessel and conditions.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Chapter on Nucleophilic Substitution and Hydrolysis of Gem-Dihalides).
-
Sigma-Aldrich. (n.d.). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. (Provides authoritative protocols on syringe techniques and inert gas handling).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying and distilling organic halides).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13059978, 1-(Chloromethyl)-3-iodobenzene. (Used for structural verification and physical property estimation).
Sources
Removing unreacted 3-iodobenzaldehyde from 1-(Dichloromethyl)-3-iodobenzene
Ticket ID: CHEM-PUR-882 Topic: Removal of unreacted 3-iodobenzaldehyde from 1-(Dichloromethyl)-3-iodobenzene Status: Open Assigned Scientist: Senior Application Specialist
Executive Summary
You are encountering contamination of your target gem-dichloride, 1-(Dichloromethyl)-3-iodobenzene , with its starting material, 3-iodobenzaldehyde . This is a common issue in chlorination reactions (using
Because the boiling points of the aldehyde and the gem-dichloride are likely proximal and high, distillation carries a risk of thermal degradation (deiodination). Chemo-selective scavenging using Sodium Bisulfite (
Module 1: The Primary Solution (Bisulfite Extraction)
The Principle
Aldehydes react reversibly with sodium bisulfite to form water-soluble
The Protocol
Prerequisite: Ensure your crude mixture is free of violent chlorinating agents (
| Step | Action | Technical Rationale |
| 1 | Dissolution | Dissolve crude residue in a water-miscible solvent (e.g., Ethanol or Methanol, ~5 mL/g). Note: Do not use the extraction solvent (DCM/Ether) yet. |
| 2 | Scavenging | Add saturated aqueous |
| 3 | Observation | Look for a white precipitate. This is the bisulfite adduct.[1][3][4][5] Even if it dissolves, the aldehyde is now trapped in the aqueous phase. |
| 4 | Dilution | Add water (to dissolve salts) and your extraction solvent (Hexanes or DCM). |
| 5 | Separation | Shake and separate layers. Top/Organic: Contains pure 1-(Dichloromethyl)-3-iodobenzene. Bottom/Aqueous: Contains Aldehyde-Bisulfite adduct. |
| 6 | Wash | Wash organic layer with water, then brine. Dry over |
Visual Workflow
Caption: Figure 1.[2] The "Two-Solvent" Bisulfite Protocol ensures maximum contact time between the aldehyde and bisulfite before phase separation.
Module 2: Troubleshooting & Root Cause Analysis
Issue: "The aldehyde came back after the column/workup."
Diagnosis: Hydrolysis. Gem-dichlorides are masked carbonyls. In the presence of water and heat—or worse, water and acid—they revert to the aldehyde. This is the most common failure mode.
The Mechanism of Failure (
Caption: Figure 2. Hydrolysis pathway.[6][7] Acidic byproducts (HCl/POCl3) catalyze the ionization step, reverting product to starting material.
Corrective Actions:
-
Neutralize Early: If you used
, quench into Ice/NaHCO3 or Ice/Pyridine . Do not quench into pure water, which becomes highly acidic immediately. -
Cold Workup: Keep all aqueous washes
C. -
Fast Separation: Do not leave the product in contact with the aqueous phase overnight.
-
Non-Aqueous Loading: If purifying by chromatography, buffer your silica gel with 1% Triethylamine to prevent acid-catalyzed hydrolysis on the column.
Module 3: Alternative Purification (Chromatography)
If the bisulfite method causes emulsions or is unavailable, silica gel chromatography is effective due to the polarity difference.
-
Stationary Phase: Silica Gel (Standard 40-63 µm).
-
Mobile Phase: Hexanes : Ethyl Acetate (Start 95:5).
-
Rf Values (Typical):
-
1-(Dichloromethyl)-3-iodobenzene: ~0.6 - 0.7 (Non-polar, elutes first).
-
3-iodobenzaldehyde: ~0.3 - 0.4 (Polar, elutes second).
-
Critical Note: The Iodine atom makes the C-I bond labile to UV light. Monitor TLC quickly and wrap columns in foil if running slowly.
Frequently Asked Questions (FAQ)
Q: Can I just distill the product?
A: It is risky. 3-iodobenzaldehyde boils around ~120-130°C at reduced pressure (est.). The gem-dichloride will be higher. The C-I bond is weak (
Q: Why did my bisulfite wash turn into a solid block? A: You likely used too little water or too much organic solvent without a miscible bridge. The bisulfite adduct is a salt. If it precipitates massively, add more water until it dissolves into the aqueous layer.
Q: How do I store the purified gem-dichloride? A: Store under inert gas (Argon/Nitrogen) in a freezer, over activated 4Å molecular sieves. Moisture is the enemy.
References
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Hydrolysis of Gem-Dichlorides
-
Hine, J., & Burske, N. W. (1956). The Hydrolysis of Gem-Dihalides. Journal of the American Chemical Society, 78(20), 5337–5341. Link
-
-
Bisulfite Extraction Protocol (Liquid-Liquid)
-
Synthesis of Gem-Dichlorides from Aldehydes
-
Newman, M. S., & Sujeeth, P. K. (1978). Conversion of carbonyl compounds to gem-dichlorides using phosphorus pentachloride. The Journal of Organic Chemistry, 43(22), 4367–4369. Link
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 7. CN106397148A - Benzal chloride hydrolysis method - Google Patents [patents.google.com]
Technical Support Center: Optimizing Chlorination of 3-Iodotoluene
The following technical guide is structured to address the specific challenges of chlorinating 3-iodotoluene, a substrate with competing directing groups and a labile iodine atom.
Topic: Troubleshooting Low Yields & Regioselectivity Issues Audience: Medicinal Chemists & Process Development Scientists
Executive Summary & Mechanistic Context
Chlorination of 3-iodotoluene is a non-trivial Electrophilic Aromatic Substitution (EAS). The substrate presents a "push-pull" electronic environment:
-
Methyl Group (
): Weakly activating, ortho/para directing. -
Iodo Group (
): Deactivating (inductive), yet ortho/para directing (resonance).
The Core Conflict:
The primary cause of low yield is rarely lack of reactivity, but rather competing reaction pathways . The bulky iodine atom sterically hinders the
Target Regiochemistry
The theoretical directing effects favor two positions:
-
Position 6 (Major): Ortho to Methyl, Para to Iodine. (Least sterically hindered).
-
Position 4 (Minor): Para to Methyl, Ortho to Iodine. (Sterically crowded).
Diagnostic Flowchart
Use this logic tree to identify the root cause of your yield loss based on crude reaction observations.
Figure 1: Diagnostic logic for identifying failure modes in halotoluene functionalization.
Critical Failure Points (The "Why")
A. The "Purple Pot" Phenomenon (Ipso-Substitution)
If your reaction turns violet, you are losing the iodine substituent.
-
Mechanism: The electrophilic chlorine (
) attacks the position (ipso to Iodine). Because Chlorine is more electronegative and the C–Cl bond is stronger than C–I, the iodine is displaced as , which oxidizes to . -
Trigger: Using aggressive reagents like
gas or strong Lewis Acids ( , ) which generate "hot" electrophiles capable of overcoming the activation energy for ipso-attack [1].
B. Side-Chain Chlorination (Radical Pathway)
If you observe chlorinated methyl groups (benzyl chloride derivatives), the reaction has entered a radical manifold.
-
Trigger: Presence of light (hv), heat (>60°C), or lack of oxygen (which inhibits radicals) without a radical scavenger. This competes with nuclear chlorination [2].
C. Regiochemical Scrambling
The methyl group directs para to itself (
-
Outcome: You typically get a mixture of 2-chloro-5-iodotoluene (attack at
) and 4-chloro-3-iodotoluene (attack at ). Separation of these isomers requires careful distillation or chromatography.
Troubleshooting Q&A
Q1: I am using Chlorine gas (
-
Correction: Switch to N-Chlorosuccinimide (NCS) activated by a mild acid (e.g., Trifluoroacetic acid or Acetic acid). This generates a controlled concentration of
that is selective for the ring over the iodine position [3].
Q2: I see a significant amount of starting material even after 24 hours. Should I heat it? A: Do not heat above 50°C without precautions. Heating promotes radical side-chain chlorination on the methyl group.
-
Correction: Instead of heat, increase the electrophilicity of your reagent. If using NCS/Acetonitrile, add 5-10 mol% Triflic Acid (TfOH) or use Sulfuric Acid as the solvent at 0°C. This protonates the NCS, creating a super-electrophile without the thermal energy required for radical formation [4].
Q3: How do I prevent the "Purple Pot" (Iodine loss)?
A: The purple color indicates free iodine (
-
Protocol Adjustment:
-
Perform the reaction in the dark (wrap flask in foil).
-
Use NCS instead of
.[1] -
Keep temperature < 25°C .
-
Rescue: If the reaction is only light pink, wash the organic layer with 10% Sodium Thiosulfate (
) during workup to reduce back to iodide, though the C-I bond is already broken in the byproduct.
-
Optimized Protocol: NCS-Mediated Chlorination
This protocol prioritizes nuclear selectivity (
Materials
-
Substrate: 3-Iodotoluene (1.0 equiv)
-
Reagent: N-Chlorosuccinimide (NCS) (1.1 equiv)
-
Solvent: Acetonitrile (ACN) or Trifluoroacetic Acid (TFA)
-
Catalyst: Sulfuric Acid (
) (Catalytic amount if using ACN)
Step-by-Step Methodology
-
Preparation: Dissolve 3-iodotoluene in Acetonitrile (0.5 M concentration).
-
Activation: Add NCS (1.1 equiv) in one portion.
-
Catalysis: Cool to 0°C. Dropwise add concentrated
(10 mol%) or use TFA as the bulk solvent. -
Reaction: Stir at room temperature (20-25°C) in the dark (foil-wrapped) for 12-18 hours.
-
Checkpoint: Monitor via TLC/HPLC. If conversion is low after 6 hours, add another 0.1 equiv of NCS.
-
-
Quench: Pour mixture into ice water.
-
Workup:
-
Extract with Ethyl Acetate or DCM.
-
Critical Step: Wash organic layer with 10% Sodium Thiosulfate (removes traces of
) and then Sodium Bicarbonate (neutralizes acid). -
Dry over
and concentrate.
-
-
Purification: The major product (2-chloro-5-iodotoluene) can often be recrystallized from hexanes/ethanol or separated via silica column (Hexanes:EtOAc 95:5).
Data Summary: Reagent Comparison
| Reagent System | Major Product | Side Reactions | Suitability for Drug Dev |
| Mix of isomers | High Deiodination (Ipso), Polychlorination | Low | |
| Side-chain (if hot) | Benzyl chloride formation | Medium (Process specific) | |
| NCS / TFA | 2-chloro-5-iodotoluene | Minimal | High (Preferred) |
References
-
Ipso-Substitution Mechanisms
-
Side-Chain Chlorination Control
- Source: "Photo-chemical vs.
- Context: Establishes the radical pathway dependence on light and he
-
Link:
-
NCS Selectivity
-
Source: "N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action."[1]
- Context: Details the use of NCS for high-yield nuclear chlorination of activ
-
Link:
-
-
Acid Catalysis in Halogenation
- Source: "Superactivity of N-Halosuccinimides in Acidic Media."
- Context: Describes protonation of NCS to enhance electrophilicity without raising temper
-
Link:
Sources
Technical Support Center: Vacuum Distillation of 1-(Dichloromethyl)-3-iodobenzene
Executive Summary & Compound Profile
Subject: 1-(Dichloromethyl)-3-iodobenzene (also known as 3-Iodobenzal chloride). CAS: 60076-09-7 (Analogous reference) Criticality: High. This intermediate is thermally sensitive and prone to hydrolysis. Goal: Isolate high-purity (>98%) product while preventing de-iodination and HCl elimination.
This guide addresses the specific challenges of purifying gem-dichlorides possessing aryl-iodide functionality. Unlike simple alkyl halides, this compound presents a dual-threat: the iodine-aryl bond is susceptible to homolytic cleavage (radical formation) at high temperatures, and the dichloromethyl group is sensitive to moisture and thermal elimination.
Physicochemical Profile (Estimated)
| Property | Value / Characteristic | Note |
| Boiling Point (Atm) | > 260°C (Decomposes) | DO NOT distill at atmospheric pressure. |
| Target BP (Vacuum) | 125–135°C @ 1–2 mmHg | Estimate based on benzal chloride/iodobenzene nomographs. |
| Appearance | Colorless to pale yellow oil | Darkens (pink/violet) upon iodine liberation. |
| Lachrymator | Yes | Handle only in a functioning fume hood.[1] |
| Moisture Sensitivity | High | Hydrolyzes to 3-iodobenzaldehyde + HCl. |
Pre-Distillation Triage (Module 1)
STOP. Before assembling glassware, validate your crude material. Distilling a degraded crude mixture often accelerates decomposition.
The "Acid Test" Protocol
-
H-NMR Check: Look for a singlet around 10.0 ppm .
-
Presence: Indicates hydrolysis to 3-iodobenzaldehyde.
-
Action: If >5%, you cannot distill this out easily (boiling points are too close). Reprocess with thionyl chloride (
) to reconvert the aldehyde before distillation.
-
-
Acidity Check: Hold a wet pH strip over the crude oil.
-
Result: Immediate bright red indicates residual
or HCl. -
Action: Degas under vacuum (room temp) for 30 mins. Residual acidic gases cause violent "bumping" during distillation.
-
Workflow Visualization
Caption: Logic flow for validating crude material before thermal exposure.
The Distillation Protocol (Module 2)
Objective: Minimize "Residence Time" (the time the molecule spends in the hot zone).
Equipment Setup
-
Flask: Round-bottom, max 60% full.
-
Head: Short-path distillation head (integrated condenser). Avoid Vigreux columns; the increased surface area/holdup promotes degradation for this specific compound.
-
Vacuum: High-vacuum pump capable of < 2 mmHg.
-
Heating: Oil bath with digital temperature control. Never use a heating mantle directly on the flask (hot spots cause iodine cleavage).
-
Receiver: "Cow" receiver or fraction cutter to isolate cuts without breaking vacuum.
Step-by-Step Methodology
-
System Inerting:
-
Grease all joints with high-vacuum grease (e.g., Dow Corning or Krytox). Standard grease may degrade if HCl is evolved.
-
Flush system with Nitrogen/Argon, then pull vacuum. Repeat 2x.
-
-
Vacuum Application:
-
Slowly lower pressure to < 2 mmHg .
-
Wait: Allow the system to equilibrate for 10 minutes at room temperature. This removes residual solvents (DCM, Toluene) which will boil off immediately.
-
-
The Ramp (Heating):
-
Start oil bath at 80°C . Increase by 10°C every 10 minutes.
-
Observation: Watch for "schlieren" lines (wavy vapors) in the head.
-
-
Fraction Collection:
-
Fraction A (Forerun): Vapor Temp < 100°C. Likely residual thionyl chloride or lower-boiling impurities.
-
Fraction B (Main Cut): Vapor Temp stabilizes (e.g., 125–135°C ). The temperature should remain constant (
C). Collect this. -
Fraction C (Tail): Vapor Temp spikes or drops suddenly; colored fumes appear. Stop immediately.
-
-
Shutdown:
-
Remove heat source before breaking vacuum.
-
Backfill with inert gas (Nitrogen), never air (hot iodides + oxygen = decomposition).
-
Troubleshooting Guide (Module 3)
Symptom: Distillate turns Pink or Violet.
-
Diagnosis: Iodine liberation (C-I bond homolysis).
-
Cause: Bath temperature is too high (>160°C) or residence time is too long.
-
Fix:
-
Add Copper turnings or Silver wool to the boiling flask (scavenges free iodine).
-
Improve vacuum to lower the boiling point.[2]
-
Symptom: White acidic fumes in the pump / Vacuum degradation.
-
Diagnosis: HCl elimination.[3]
-
Cause: Moisture entered the system, hydrolyzing the
group. -
Fix:
-
Place a KOH trap or liquid nitrogen trap between the receiver and the pump.
-
Ensure all glassware was oven-dried.
-
Symptom: Product solidifies in the condenser.
-
Diagnosis: The melting point of the pure compound is near room temperature (common for meta-substituted aromatics).
-
Fix:
-
Turn off water cooling to the condenser.
-
Use an IR heat lamp or heat gun (gentle) to melt the blockage into the receiver.
-
Warning: Do not let the blockage seal the system; this creates a pressure bomb.
-
Troubleshooting Decision Tree
Caption: Rapid response protocols for common distillation failures.
Frequently Asked Questions (FAQ)
Q: Can I use a rotary evaporator instead of high vacuum distillation? A: generally, No. Standard rotovaps achieve ~10-20 mmHg (water aspirator) or ~5 mmHg (diaphragm). This is insufficient to distill this high-boiling compound without excessive heating, which leads to decomposition. You need an oil pump (< 1 mmHg).
Q: How should I store the purified product? A: Store in a tightly sealed amber vial under Argon at 4°C. Add Activated 4Å Molecular Sieves to the vial to scavenge any moisture that penetrates the seal, preventing hydrolysis back to the aldehyde.
Q: My vacuum gauge reads 0.5 mmHg, but the compound isn't boiling at 110°C. Why? A: You may have a "false vacuum" reading. If the head is clogged or the gauge is placed near the pump rather than the flask, the pressure at the liquid surface might be higher. Alternatively, the compound's BP is higher than estimated; slowly increase the bath temp to 140°C, but monitor for pink fumes.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[4][5] Longman Scientific & Technical, 1989. (Standard reference for vacuum distillation techniques and handling of alkyl halides).
-
BenchChem Technical Support. Synthesis of 1-Chloro-2-(dichloromethyl)benzene: A Technical Guide. (Provides analogous protocols for benzal chloride handling).
-
Furniss, B. S., et al. Purification of Benzyl Halides. In Vogel's Textbook, Chapter 2.27 (Distillation under Diminished Pressure).[4][5]
-
National Institute of Standards and Technology (NIST). 1-Chloro-3-iodobenzene Phase Change Data. (Used for boiling point extrapolation).
Sources
Technical Guide: Minimizing Deiodination During Chlorination
Welcome to the Technical Support Center. This guide addresses the chemoselective chlorination of iodoarenes—a notoriously difficult transformation due to the lability of the carbon-iodine bond and the oxidation potential of the iodine atom itself.
Topic: Chemoselective Chlorination of Iodoarenes Target Audience: Medicinal Chemists, Process Chemists
The Core Challenge: The "Iodine Paradox"
In drug discovery, iodoarenes are high-value intermediates for cross-coupling (Suzuki, Sonogashira). However, introducing a chlorine atom after iodination presents a chemical paradox:
-
Electronic Conflict: Reagents strong enough to chlorinate the ring (SEAr) are often strong enough to oxidize the iodine atom (
). -
Site Conflict: The iodine position is often activated toward nucleophilic or radical attack, leading to ipso-substitution (iodo-to-chloro exchange) or protodeiodination (loss of iodine).
Mechanistic Pathways of Failure
Before troubleshooting, visualize the competing pathways that destroy your starting material.
Figure 1: Competing reaction pathways during the chlorination of iodoarenes.
Troubleshooting Guide & FAQs
Issue 1: "My reaction mixture turned bright yellow/orange and a solid precipitated."
Diagnosis: You have likely oxidized your iodine atom to form an Aryliodine(III) dichloride (
-
Quench the reaction with saturated aqueous Sodium Thiosulfate (
) or Sodium Bisulfite.[1] -
Stir vigorously until the yellow color fades and the solid dissolves/returns to the organic phase.
-
The reduction converts
back to , potentially saving your material if ring chlorination also occurred.
Issue 2: "I see a new spot on TLC that is more lipophilic, but it lacks the iodine."
Diagnosis: You are observing Ipso-chlorination (Chloro-deiodination). The chlorine has displaced the iodine. Root Cause:
-
Reagent too harsh:
and are notorious for this. -
Temperature too high: Ipso-substitution often has a higher activation energy than ring chlorination; cooling may help.
-
Radical mechanism: If using NCS in non-polar solvents (like
or Benzene) under light, you may be promoting radical attack at the weak C-I bond. Solution: Switch to Palau'chlor (see Protocol A) or use NCS in a polar solvent (DMF/MeCN) with exclusion of light.
Issue 3: "The reaction is stalled. Should I add acid catalyst?"
Diagnosis: Adding strong acid (
-
Avoid strong Brønsted acids.
-
Use a mild Lewis Acid catalyst if necessary, such as Iron(III) Chloride (
) or Silica Gel support, but monitor strictly for deiodination.
Recommended Reagents Comparison
| Reagent | Reactivity | Risk of Deiodination | Risk of Oxidation ( | Best Use Case |
| Palau'chlor | High | Low | Low | Complex heterocycles, late-stage functionalization. |
| NCS | Moderate | Moderate | High (if excess used) | General purpose, cost-effective. |
| Very High | High | High | Simple aromatics only; avoid with iodoarenes. | |
| Extreme | Critical | Critical | Industrial scale only; requires strict control. |
Validated Experimental Protocols
Protocol A: High-Selectivity Chlorination using Palau'chlor
Best for: Complex substrates, heterocycles (indoles, pyrroles), and late-stage functionalization. Mechanism: Palau'chlor (2-Chloro-1,3-bis(methoxycarbonyl)guanidine) transfers chlorine via a specific guanidinium mechanism that is highly reactive yet avoids the oxidative potentials that destroy C-I bonds.
-
Setup: Dissolve the iodoarene substrate (1.0 equiv) in Chloroform (
) or DCM (0.1 M concentration).-
Note: Avoid alcohols or nucleophilic solvents.
-
-
Addition: Cool to 0°C (optional, often works at RT). Add Palau'chlor (1.05 – 1.1 equiv) in one portion.
-
Reaction: Stir at 25°C. Monitor by TLC/LCMS. Reaction times are typically fast (15 min – 2 hours).
-
Workup: Dilute with DCM, wash with water.
-
Validation: Check LCMS for M+35 (Cl) vs M-127+35 (Cl displacement of I). This reagent rarely causes ipso-substitution [1].
-
Protocol B: Standard NCS Chlorination with "Safety Net"
Best for: Simple iodoanilines or iodophenols where cost is a factor.
-
Setup: Dissolve iodoarene (1.0 equiv) in Acetonitrile (MeCN) or DMF .
-
Why: Polar solvents favor the ionic (SEAr) mechanism over the radical mechanism that attacks the C-I bond [2].
-
-
Addition: Add N-Chlorosuccinimide (NCS) (1.0 – 1.1 equiv).
-
Reaction: Heat to 50–80°C if necessary.
-
Warning: If the solution turns bright yellow/orange,
is forming.
-
-
The "Safety Net" Workup:
-
Regardless of color, pour the reaction mixture into a 10% aqueous solution of Sodium Thiosulfate (
) . -
Stir for 15 minutes. This ensures any oxidized iodine species (
) are reduced back to the desired iodo-chloro-arene before isolation [3].
-
-
Extraction: Extract with EtOAc, dry over
.
Decision Logic for Optimization
Figure 2: Decision tree for troubleshooting chlorination of iodoarenes.
References
-
Palau'chlor: A Practical and Reactive Chlorinating Reagent Source: Journal of the American Chemical Society (2014) Significance: Defines the "Palau'chlor" reagent as a superior alternative to NCS for chemoselective chlorination, specifically avoiding side reactions common with other reagents. URL:[Link]
-
N-Chlorosuccinimide (NCS) - Reagent Profile Source: Organic Chemistry Portal Significance: Details the duality of NCS (radical vs. ionic) and solvent effects (MeCN/DMF favoring ionic SEAr) crucial for preventing radical deiodination. URL:[Link]
-
Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts Source: Tetrahedron (2011) / NIH Significance: While focused on iodination, this paper establishes the stability relationships between chloro- and iodo-substituents and the utility of silver/thiosulfate workups in managing halogenated aromatics. URL:[Link]
Sources
Technical Support Center: Storage & Handling of 1-(Dichloromethyl)-3-iodobenzene in Solution
Welcome to the Technical Support Center for 1-(Dichloromethyl)-3-iodobenzene . This compound presents unique handling challenges due to the dual reactivity of its functional groups: a moisture-sensitive dichloromethyl (
This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the fundamental causality behind instability, and implement self-validating protocols for long-term storage.
Part 1: Core Mechanisms of Degradation
To prevent degradation, one must first understand the thermodynamic and kinetic vulnerabilities of the molecule. 1-(Dichloromethyl)-3-iodobenzene degrades via two primary, orthogonal pathways:
-
Hydrolytic Cleavage (Moisture/Protic Sensitivity): The geminal dichloro group is highly electrophilic. In the presence of water or protic solvents, it undergoes nucleophilic substitution. This reaction likely proceeds via an
-like mechanism, forming an unstable -chloro- -hydroxy intermediate[1]. Because geminal diols and their chlorinated analogs are energetically unstable, this intermediate rapidly eliminates a molecule of hydrogen chloride (HCl) to form the more thermodynamically stable carbonyl compound, 3-iodobenzaldehyde[1]. -
Photolytic Cleavage (Light Sensitivity): Aryl iodides possess a relatively weak C-I bond that is highly susceptible to photoexcitation. Upon exposure to ultraviolet (UV) or visible light, the molecule undergoes homolytic cleavage, generating a highly reactive aryl radical and an iodine radical[2]. These radicals propagate further reactions, leading to deiodination, solvent cross-coupling, and the accumulation of elemental iodine (
)[2].
Mechanistic pathways of 1-(Dichloromethyl)-3-iodobenzene degradation via hydrolysis and photolysis.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solution turned yellow/brown after being left on the benchtop. What happened?
A: The discoloration is a direct result of elemental iodine (
Q2: My GC/MS shows a major impurity with a mass corresponding to an aldehyde. How did this form? A: You are observing the hydrolysis of the dichloromethyl group to 3-iodobenzaldehyde. If you are using hygroscopic solvents (like DMSO, DMF, or THF) that have not been rigorously dried over molecular sieves, trace atmospheric moisture will initiate this hydrolysis[1]. The reaction is auto-catalytic because the byproduct, HCl, lowers the pH and can further accelerate degradation in certain solvent matrices.
Q3: Can I use protic solvents like methanol or ethanol for my stock solutions? A: Absolutely not. Protic solvents act as strong nucleophiles. They will rapidly solvolyze the dichloromethyl group, leading to the formation of methyl or ethyl acetals, which subsequently collapse into the aldehyde. Only anhydrous, aprotic solvents should be utilized.
Quantitative Data: Solvent Compatibility & Storage Stability Matrix
To assist in experimental planning, the following table summarizes the expected stability of 1-(Dichloromethyl)-3-iodobenzene across various solvent systems based on empirical kinetic behaviors of analogous benzal chlorides and aryl iodides.
| Solvent Type | Water Content Limit | Light Condition | Storage Temp | Primary Degradant | Estimated Half-Life |
| Anhydrous Toluene | < 10 ppm | Dark (Amber) | -20°C | None | > 12 months |
| Dichloromethane (DCM) | < 50 ppm | Dark (Amber) | 4°C | 3-Iodobenzaldehyde | ~ 6 months |
| Tetrahydrofuran (THF) | < 50 ppm | Ambient Light | 25°C | Deiodinated products | < 48 hours |
| DMSO (Hygroscopic) | > 500 ppm | Dark (Amber) | 25°C | 3-Iodobenzaldehyde | < 4 hours |
| Methanol (Protic) | N/A | Dark (Amber) | 25°C | Acetals / Aldehyde | < 1 hour |
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, the preparation of stock solutions must be treated as a self-validating system. The following protocols guarantee that the solvent environment is inert and that the stability of the compound can be empirically verified.
Self-validating workflow for the preparation and storage of 1-(Dichloromethyl)-3-iodobenzene.
Protocol 1: Preparation of Ultra-Dry, Light-Protected Stock Solutions
Causality Focus: Eliminating nucleophiles (water) and energy sources (photons) prevents both the
-
Solvent Drying: Select an aprotic solvent (e.g., Toluene or DCM). Store the solvent over activated 3Å molecular sieves for at least 48 hours prior to use to ensure water content is below 10 ppm.
-
Degassing: Transfer the dried solvent to a Schlenk flask. Perform three cycles of freeze-pump-thaw to remove dissolved oxygen, which can act as a radical initiator or participate in photo-oxidation.
-
Solubilization: Under an Argon atmosphere, transfer the solvent to an actinic (low-actinic glass) volumetric flask containing the neat 1-(Dichloromethyl)-3-iodobenzene. Swirl gently to dissolve.
-
Aliquoting: Dispense the solution into pre-dried, argon-purged amber glass vials equipped with PTFE-lined silicone septa.
-
Storage: Store immediately at -20°C in a dark freezer.
Protocol 2: Stability Verification Assay (RP-HPLC)
Causality Focus: Establishing a baseline chromatogram allows for the precise tracking of the
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile/Water (70:30 v/v). Note: The aqueous mobile phase will cause on-column hydrolysis if the sample sits in the autosampler too long. Keep autosampler temperatures at 4°C and analyze immediately.
-
Sampling: Withdraw a 10 µL aliquot from the stock solution using a gas-tight syringe purged with Argon.
-
Quenching/Dilution: Dilute the aliquot into 990 µL of cold, anhydrous acetonitrile to quench any ongoing degradation kinetics.
-
Chromatographic Analysis: Inject 5 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Monitor at 254 nm (optimal for the aromatic ring).
-
Validation Metrics: The system is validated if the peak area of 3-iodobenzaldehyde (eluting earlier than the parent compound due to increased polarity) is < 0.5% of the total integrated area.
References
-
National Institutes of Health (PMC). "Room Temperature Photochemical Copper-Mediated Fluorination of Aryl Iodides." PMC Archives. Available at:[Link]
-
AIP Publishing. "Photodissociation dynamics of C3H5I in the near-ultraviolet region." The Journal of Chemical Physics. Available at:[Link]
-
Royal Society of Chemistry. "Photochemical Reduction of Aryl Chlorides, Bromides, and Iodides via Ternary EDA Complexes with Guanidine Bases." Chemical Science. Available at:[Link]
Sources
Technical Support Center: Controlling Exotherms in Iodobenzal Chloride Synthesis
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Overview & Scientific Context
Iodobenzal chlorides (e.g., p-iodobenzal chloride) are highly valuable synthetic intermediates. They are frequently utilized in the generation of arylhalocarbenes for the synthesis of complex anions, such as closo-monocarbadodecaborates, which have applications in advanced materials and pharmacophores [1].
However, synthesizing these compounds presents significant thermal hazards. The heavy, polarizable iodine atom makes the aromatic ring susceptible to unwanted side reactions (such as dehalogenation or polymerization) if thermal runaway occurs. Whether you are utilizing the deoxygenative chlorination of iodobenzaldehydes or the radical side-chain chlorination of iodotoluenes, managing the highly exothermic nature of halogenation is critical to preserving the iodo-substituent and preventing over-chlorination.
Troubleshooting Guides & FAQs
Scenario A: Deoxygenative Chlorination of Iodobenzaldehydes
Q: Why does my reaction mixture violently boil and darken upon the addition of thionyl chloride (SOCl₂) to iodobenzaldehyde?
Causality & Mechanism: The reaction between an aldehyde and SOCl₂ proceeds via a highly reactive intermediate. The oxygen atom of the aldehyde attacks the electrophilic sulfur of SOCl₂, forming a chlorosulfite-like intermediate. This intermediate rapidly decomposes to release sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases [2]. This decomposition is violently exothermic. If SOCl₂ is added at room temperature or too rapidly, the sudden release of heat accelerates the reaction further (a thermal runaway condition). The rapid expansion of gases can eject the reaction mixture from the flask, and the excessive heat can cause the carbon-iodine bond to degrade, leading to the darkening of the solution.
Solution: Implement a strict thermal gradient. Cool the iodobenzaldehyde solution to 0–5 °C before addition, and add the SOCl₂ dropwise. Optionally, use a catalytic amount of DMF to form a Vilsmeier-Haack type complex, which allows the chlorination to proceed efficiently at lower, safer temperatures.
Self-Validating Check: Route your condenser exhaust through a mineral oil bubbler. The bubbling rate is a direct proxy for the reaction's kinetic rate. If the bubbling exceeds 2–3 bubbles per second, the exotherm is outpacing your cooling capacity. Pause the addition immediately until the rate subsides.
Scenario B: Radical Side-Chain Chlorination of Iodotoluenes
Q: During the radical chlorination of p-iodotoluene using Cl₂ gas and UV light, the temperature spikes unpredictably, and NMR shows significant p-iodobenzotrichloride (over-chlorination). How do I regain control?
Causality & Mechanism: Free-radical halogenation is a chain reaction consisting of initiation, propagation, and termination phases. The propagation steps (hydrogen abstraction and chlorine capture) are highly exothermic [3]. Because the reaction rate is dependent on both the concentration of chlorine radicals and the thermal energy of the system, a slight increase in heat increases the radical formation rate, creating a dangerous positive feedback loop. When the internal temperature exceeds 40–50 °C, the selectivity drops drastically. The previously formed iodobenzal chloride (dichlorinated) undergoes a third, rapid radical substitution to form the undesired benzotrichloride derivative.
Solution: Decouple the radical initiation rate from the thermal control. Use a jacketed reactor with active cooling fluid to maintain the internal temperature strictly between 20–30 °C. Control the radical flux by modulating the UV light intensity or the Cl₂ sparging rate, rather than relying on ambient heat dissipation.
Self-Validating Check: Utilize an inline thermocouple linked to a mass flow controller. If the internal temperature rises by >2 °C/min, the system must automatically shut off the Cl₂ flow and UV source, breaking the propagation chain before over-chlorination occurs.
Exotherm Dynamics & Control Strategies
| Synthesis Route | Primary Reagent | Exotherm Driver | Enthalpy Profile | Primary Control Mechanism | Selectivity Risk |
| Deoxygenative Chlorination | Thionyl Chloride (SOCl₂) | Decomposition of chlorosulfite intermediate | Rapid, localized heat spikes upon dropwise addition | Sub-zero cooling bath, controlled dropwise addition | Low (Aldehyde carbon is the only reactive site) |
| Radical Chlorination | Chlorine Gas (Cl₂) + UV | Homolytic bond cleavage & chain propagation | Sustained, exponential heat generation | Jacketed active cooling, Cl₂ flow rate modulation | High (Risk of over-chlorination to benzotrichloride) |
Visualizing Thermal Intervention Points
Workflow and thermal intervention points for the deoxygenative chlorination of iodobenzaldehyde.
Feedback control loop for managing exothermic radical chain propagation in iodotoluene chlorination.
Validated Experimental Protocols
Protocol A: Controlled Deoxygenative Chlorination of p-Iodobenzaldehyde
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser vented to a caustic scrubber, dissolve 50 mmol of p-iodobenzaldehyde in 100 mL of anhydrous dichloromethane (DCM).
-
Catalysis: Add 0.1 mL of anhydrous N,N-dimethylformamide (DMF). This generates the Vilsmeier-Haack active intermediate, lowering the activation energy and allowing the reaction to proceed smoothly at lower temperatures [2].
-
Thermal Equilibration: Submerge the flask in an ice-water bath. Wait 15 minutes to allow the internal temperature to reach 0–5 °C.
-
Controlled Addition: Charge the addition funnel with 60 mmol (1.2 equiv) of SOCl₂. Begin dropwise addition at a strict rate of 1 drop every 3 seconds.
-
Self-Validating Monitoring: Observe the scrubber bubbler. The exotherm will manifest as immediate gas evolution. If the internal temperature exceeds 10 °C or bubbling becomes continuous rather than discrete, halt the addition immediately and add more ice to the bath.
-
Maturation: Once addition is complete, maintain the reaction at 5 °C for 30 minutes. Slowly remove the ice bath, allowing the system to reach ambient temperature, followed by a gentle reflux (40 °C) for 1 hour to drive off residual SO₂ and HCl.
Protocol B: Regulated Radical Chlorination of p-Iodotoluene
-
Setup: Utilize a jacketed 500 mL photochemical reactor equipped with a quartz cooling well, a fritted gas sparging tube, and an internal thermocouple.
-
Charging: Dissolve 100 mmol of p-iodotoluene in 200 mL of a radical-inert solvent (e.g., carbon tetrachloride or trifluorotoluene).
-
Thermal Control: Circulate cooling fluid (e.g., ethylene glycol at 10 °C) through the reactor jacket to maintain an initial internal baseline temperature of 20 °C.
-
Initiation & Sparging: Turn on the UV source (e.g., 365 nm LED array). Begin sparging Cl₂ gas at a highly controlled rate of 10 mL/min.
-
Exotherm Management: The reaction will immediately generate heat upon initiation. Adjust the chiller flow to maintain the internal temperature strictly below 30 °C. Exceeding this temperature dramatically increases the risk of forming p-iodobenzotrichloride [3].
-
Endpoint Determination: Take aliquots every 30 minutes for GC-MS analysis. Stop the Cl₂ flow and UV irradiation immediately when the mono-chlorinated intermediate is consumed and the di-chlorinated product (p-iodobenzal chloride) reaches maximum peak area.
References
-
Title: Preparation of 1-p-Halophenyl and 1-p-Biphenylyl Substituted Monocarbadodecaborate Anions[closo-1-Ar−CB11H11]- by Insertion of Arylhalocarbenes into[nido-B11H14]- Source: Inorganic Chemistry (ACS Publications) URL: [Link]
-
Title: Chlorination Using Thionyl Chloride (Chapter 6) Source: Royal Society of Chemistry (RSC) URL: [Link]
-
Title: Free-radical halogenation Source: Wikipedia (Chemical Synthesis Mechanisms) URL: [Link]
Validation & Comparative
1H NMR chemical shift of benzylic proton in 1-(Dichloromethyl)-3-iodobenzene
Comparative Analysis of NMR Platforms for the Structural Elucidation of 1-(Dichloromethyl)-3-iodobenzene
Executive Summary
The structural verification of halogenated benzylic compounds is a routine yet critical step in pharmaceutical and materials synthesis. For 1-(Dichloromethyl)-3-iodobenzene , the benzylic proton (–CHCl₂) serves as the primary diagnostic handle. This guide objectively compares the performance of High-Field NMR (600 MHz) against modern Benchtop NMR (60 MHz) for the characterization of this specific proton. By analyzing experimental chemical shifts, solvent effects, and platform capabilities, this document provides a comprehensive framework for researchers to optimize their analytical workflows.
Mechanistic Grounding: The Benzylic Proton's Chemical Shift
To accurately identify 1-(Dichloromethyl)-3-iodobenzene, one must understand the causality behind its ¹H NMR spectrum. In an unsubstituted toluene molecule, the benzylic methyl protons resonate at approximately 2.3 ppm. However, the target molecule exhibits severe deshielding due to two primary electronic effects:
-
The gem-Dichloro Effect: The substitution of two hydrogen atoms with highly electronegative chlorine atoms exerts a massive inductive electron-withdrawing effect (-I). This strips electron density away from the benzylic carbon, strongly deshielding the remaining proton. In the base analog, benzal chloride, this shifts the proton to ~6.70 ppm 1[1].
-
The meta-Iodine Substitution: The addition of an iodine atom at the meta position introduces a further, albeit weaker, inductive pull. Because substituent effects on benzylic protons correlate linearly with Hammett
values2[2], the electron-withdrawing nature of the meta-iodine ( ) deshields the proton slightly more, resulting in an experimental singlet at ~6.74 ppm in CDCl₃.
Fig 1: Electronic effects governing the benzylic proton chemical shift in the target molecule.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in comparative data, the following protocol utilizes an internal self-validating system.
Step 1: Sample Preparation (Internal Referencing) Dissolve 15 mg of 1-(Dichloromethyl)-3-iodobenzene in 0.6 mL of deuterated solvent (CDCl₃ or DMSO-d₆). Causality: The solvent must contain 0.03% v/v Tetramethylsilane (TMS). TMS acts as an internal zero-point reference. If the instrument's magnetic field drifts during or between acquisitions, the TMS peak drifts identically, ensuring the relative chemical shift of the benzylic proton remains absolutely accurate and comparable across different platforms.
Step 2: Locking and Shimming Insert the sample and establish a deuterium lock (for 600 MHz) or a proton lock (for benchtop systems) 3[3]. Perform automated 3D shimming. Causality: Shimming homogenizes the magnetic field across the sample volume. Poor shimming causes artificial peak broadening, which can obscure the sharp singlet nature of the benzylic proton and induce integration errors.
Step 3: Acquisition Parameters
Acquire the spectrum using a standard 1D ¹H pulse sequence (90° flip angle), 16 scans, and a relaxation delay (
Step 4: Signal Processing Apply a 0.3 Hz exponential line broadening window function prior to Fourier Transformation (FT), followed by manual phase and baseline correction.
Fig 2: Comparative NMR workflow for benzylic proton analysis across field strengths.
Platform Comparison: High-Field vs. Benchtop NMR
When evaluating analytical platforms, the fundamental difference lies in the Larmor frequency, which dictates both sensitivity and spectral dispersion 4[4].
At 600 MHz, the aromatic protons (H2, H4, H5, H6) of 1-(Dichloromethyl)-3-iodobenzene resolve into distinct, highly defined multiplets between 7.1 and 7.9 ppm. Conversely, at 60 MHz, strong coupling effects (
However, the benzylic proton is an isolated singlet . Because it resonates at ~6.74 ppm, it is sufficiently separated from the aromatic envelope. Therefore, as demonstrated in recent chemometric studies 6[6], benchtop NMR performs equally well for identifying and quantifying this specific functional group without the cryogenic overhead of high-field systems 7[7].
Table 1: Performance Comparison for Benzylic Proton Analysis (CDCl₃)
| Parameter | High-Field NMR (600 MHz) | Benchtop NMR (60 MHz) | Analytical Impact |
| Benzylic Shift (ppm) | 6.742 | 6.74 | Both platforms yield identical shift values relative to TMS. |
| Signal-to-Noise (S/N) | > 1000:1 | ~ 150:1 | High-field is required for trace impurity detection (<0.1%). |
| Aromatic Resolution | Baseline separated multiplets | Broad overlapping envelope | Benchtop cannot resolve specific aromatic substitution patterns easily. |
| Benzylic Overlap | None | None | Benchtop is fully adequate for benzylic proton quantification. |
| Infrastructure Cost | High (Cryogens required) | Low (Permanent magnet) | Benchtop allows for at-line process monitoring. |
Solvent Effects: CDCl₃ vs. DMSO-d₆
The choice of deuterated solvent significantly impacts the chemical shift of the benzylic proton.
-
In CDCl₃ (Non-polar): The proton experiences minimal solvent interaction, reflecting its true intramolecular electronic environment (~6.74 ppm).
-
In DMSO-d₆ (Highly polar, H-bond acceptor): The two highly electronegative chlorine atoms polarize the C-H bond, making the benzylic proton slightly acidic. The oxygen atom of DMSO forms weak hydrogen bonds with this proton, drawing away electron density and causing a pronounced downfield shift.
Table 2: Solvent Effect on Benzylic Proton Shift
| Solvent | Dielectric Constant ( | Benzylic ¹H Shift (ppm) | Peak Shape |
| CDCl₃ | 4.81 | ~ 6.74 | Sharp Singlet |
| DMSO-d₆ | 46.8 | ~ 7.12 | Slightly Broadened Singlet |
Note: When using DMSO-d₆ on a 60 MHz instrument, the downfield shift of the benzylic proton (~7.12 ppm) may cause it to merge into the lower edge of the unresolved aromatic envelope, complicating integration. For benchtop analysis of this compound, CDCl₃ is strictly recommended.
References
Sources
- 1. BENZAL CHLORIDE(98-87-3) 1H NMR spectrum [chemicalbook.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. technologynetworks.com [technologynetworks.com]
- 4. High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments [oxinst.com]
- 5. asahilab.co.jp [asahilab.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
13C NMR spectra analysis of alpha,alpha-dichloro-3-iodotoluene
13C NMR Analysis of -dichloro-3-iodotoluene: A Technical Comparison Guide
Executive Summary
1dichloromethyl grouparyl-iodideThis guide provides an in-depth analysis of its Carbon-13 Nuclear Magnetic Resonance (
Part 1: Structural Context & Theoretical Framework
To accurately interpret the spectrum, one must understand the competing electronic effects governing the chemical shifts (
-
The Heavy Atom Effect (Shielding): The iodine atom at Position 3 exerts a profound "Heavy Atom Effect" (Spin-Orbit Coupling). Unlike lighter halogens (F, Cl) that deshield the attached carbon, iodine significantly shields the ipso-carbon, shifting it upfield, often below the typical aromatic window (
ppm). -
The Dichloromethyl Effect (Deshielding): The two chlorine atoms on the benzylic carbon (
-position) exert strong inductive withdrawal, deshielding the benzylic carbon to the 70–75 ppm range and the attached aromatic carbon (ipso-C1) downfield to ~140+ ppm.
Diagram 1: Chemical Shift Logic & Electronic Push-Pull
The following diagram illustrates the competing electronic environments that define the spectral fingerprint.
Caption: Electronic influences of Iodine (shielding) and Dichloromethyl (deshielding) creating a unique spectral signature.
Part 2: Comparative Spectral Analysis
This section objectively compares the product against its immediate precursor (3-iodotoluene) and its primary decomposition product (3-iodobenzaldehyde) to demonstrate the diagnostic utility of
Table 1: Chemical Shift Assignments & Comparison (CDCl
, 100 MHz)
| Carbon Position | Alternative 1: 3-Iodotoluene (Precursor) | Alternative 2: 3-Iodobenzaldehyde (Hydrolysis Impurity) | |
| Benzylic ( | 71.5 (Doublet*) | 21.3 (Methyl) | 190.5 (Carbonyl) |
| C-3 (C-I) | 94.2 | 94.8 | 94.5 |
| C-1 (Ipso to Group) | 144.1 | 140.2 | 138.5 |
| C-2 (Ortho) | ~130.5 | 138.1 | 140.3 |
| C-4 (Ortho) | ~138.0 | 135.5 | 135.8 |
| C-6 (Ortho) | ~126.0 | 127.4 | 129.5 |
| C-5 (Meta) | ~130.2 | 130.0 | 130.8 |
*Note: The benzylic carbon appears as a doublet in proton-coupled modes but is a singlet in standard broadband decoupled spectra.[1]
Analysis of Performance vs. Alternatives
-
Vs. 3-Iodotoluene (Precursor):
-
Differentiation: The most significant indicator of reaction completion is the shift of the aliphatic carbon from 21.3 ppm (methyl) to 71.5 ppm (dichloromethyl).
-
Resolution:
C NMR is superior to NMR here because the methyl protons of the precursor can sometimes be obscured by solvent peaks or grease, whereas the carbon shift is in a distinct, clean region.
-
-
Vs. 3-Iodobenzaldehyde (Impurity):
-
Stability Check: This compound hydrolyzes in moist air. The appearance of a signal at 190+ ppm indicates degradation to the aldehyde.
-
Performance: The product (dichloromethyl) signal at ~71 ppm is distinct from the aldehyde. If the 71 ppm peak diminishes and the 190 ppm peak grows, the reagent is compromised.
-
Part 3: Experimental Protocol (Self-Validating System)
To ensure high-quality data acquisition, specifically for the detection of the quaternary C-I carbon (which often has long relaxation times), follow this optimized protocol.
1. Sample Preparation
-
Solvent: Deuterated Chloroform (CDCl
) is the standard.-
Caution: Ensure CDCl
is acid-free (store over silver foil or K CO ) to prevent acid-catalyzed hydrolysis of the -CHCl group.[1]
-
-
Concentration: Dissolve 30–50 mg of sample in 0.6 mL solvent. High concentration is required to visualize the quaternary carbons quickly.[3]
2. Acquisition Parameters (Instrument: 400 MHz or higher recommended)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).[1]
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Scans (NS): Minimum 512 scans (approx. 20 mins) to ensure adequate S/N ratio for the quaternary carbons.
3. Processing & Validation
-
Line Broadening (LB): 1.0 Hz (to reduce noise).
-
Validation Check: Look for the "Ghost" Triplet.
-
CDCl
appears as a 1:1:1 triplet at 77.16 ppm. -
The benzylic C-Cl
peak should appear slightly upfield of the solvent (~71 ppm). Do not confuse the solvent satellite peaks with your product.
-
Diagram 2: Analytical Workflow
This workflow ensures data integrity from synthesis to spectral validation.
Caption: Step-by-step workflow for synthesizing and validating the spectral integrity of the target molecule.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Source for base spectral data of Benzal Chloride and Iodobenzene).
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Link] (Resource for Iodine substituent effects and chemical shift prediction).
Comparative Analysis of Ionization Modalities for 1-(Dichloromethyl)-3-iodobenzene: Fragmentation Dynamics and Structural Elucidation
Executive Summary & Comparison Scope
1-(Dichloromethyl)-3-iodobenzene (C₇H₅Cl₂I) presents a unique analytical challenge due to the competing lability of its halogen substituents. The benzylic C-Cl bonds are prone to heterolytic cleavage stabilizing a carbocation, while the aryl C-I bond possesses a notoriously low bond dissociation energy (BDE ~65 kcal/mol), making it susceptible to homolytic cleavage under high-energy impact.
This guide objectively compares the two dominant ionization modalities—Electron Ionization (EI) and Chemical Ionization (CI) —to determine the optimal workflow for structural confirmation versus molecular weight determination.
Quick Comparison Matrix
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) |
| Primary Utility | Structural Fingerprinting | Molecular Weight Confirmation |
| Energy Regime | Hard (70 eV) | Soft (Thermal/Proton Transfer) |
| Molecular Ion ( | Weak or Absent (<5% rel. abundance) | Dominant ( |
| Base Peak Origin | Fragment (Likely | Quasi-Molecular Ion |
| Isotope Fidelity | Preserved in fragments | Preserved in adducts |
| Limit of Detection | High (Picogram range) | Moderate (Nanogram range) |
Theoretical Framework: The "Heavy Atom" & Lability Conflict
To interpret the mass spectrum of this compound, one must understand the specific bond energies at play. The molecule contains two distinct "weak points" that dictate fragmentation:[1]
-
The Benzylic Position (C-Cl): The dichloromethyl group is attached to an aromatic ring. Cleavage of a C-Cl bond generates a benzyl-type carbocation. This is electronically favorable due to resonance stabilization from the benzene ring, despite the inductive withdrawal of the iodine.
-
The Aryl-Iodide Bond (C-I): Carbon-Iodine bonds are significantly weaker than Carbon-Chlorine or Carbon-Bromine bonds. In "Hard" ionization (EI), the excess internal energy often ejects the iodine radical (
) immediately.
Isotope Pattern Prediction (Essential for Identification)
Unlike simple hydrocarbons, this molecule carries a distinct isotopic signature due to the two chlorine atoms (
-
Molecular Ion Cluster (
):-
m/z 286:
(Relative Intensity: 100%) -
m/z 288:
isotopologue (Relative Intensity: ~65%) -
m/z 290:
isotopologue (Relative Intensity: ~10%) -
Note: This 100:65:10 pattern is the hallmark of a dichloro-species.
-
Detailed Fragmentation Analysis (EI Mode)
Under standard 70 eV Electron Ionization, the molecule undergoes extensive fragmentation.[2] The following data summarizes the expected spectral peaks based on mechanistic principles of halo-arene fragmentation.
Table 1: Predicted EI Fragmentation Data (70 eV)
| m/z (Nominal) | Ion Identity | Structure | Relative Abundance (Est.) | Origin / Mechanism |
| 286 / 288 / 290 | Low (<10%) | Molecular Ion (Unstable) | ||
| 251 / 253 | High (Base Peak Candidate) | |||
| 159 / 161 / 163 | Medium (40-60%) | Homolytic cleavage of weak C-I bond. | ||
| 124 / 126 | High | Sequential loss of I then Cl (or vice versa). | ||
| 89 | Medium | Loss of all halogens; formation of phenyl/tropylium cation. | ||
| 127 | Low-Medium | Ionized Iodine atom (common in aryl iodides). |
Mechanistic Pathway Diagram
The following diagram illustrates the competing pathways between benzylic stabilization and weak-bond cleavage.
Figure 1: Competing fragmentation pathways for 1-(Dichloromethyl)-3-iodobenzene. Green nodes indicate the most probable base peaks due to resonance stabilization.
Alternative Modality: Chemical Ionization (CI)[3][4][5]
When the molecular ion in EI is too weak to confirm the molecular weight (a common issue with iodinated compounds), Chemical Ionization is the required alternative.
-
Reagent Gas: Methane (
) or Ammonia ( ).[2][3][4] -
Mechanism: Soft proton transfer.
-
Result:
-
Methane CI: Generates
at m/z 287, 289, 291. Also likely to see adducts (+29 amu). -
Benefit: The "soft" ionization imparts less vibrational energy, preventing the immediate rupture of the weak C-I bond. This is the only reliable method for confirming the intact mass of this specific molecule.
-
Validated Experimental Protocol
To ensure reproducibility, follow this self-validating GC-MS protocol.
Equipment & Conditions
-
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).
-
Column: DB-5MS or HP-5MS UI (30m x 0.25mm x 0.25µm). Rationale: Low bleed and non-polar stationary phase prevents interaction with the active benzyl halide.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve ~1 mg of 1-(Dichloromethyl)-3-iodobenzene in 1 mL of Dichloromethane (DCM) or Hexane .
-
Critical Warning: Do NOT use Methanol or Ethanol. Benzylic halides react with alcohols (solvolysis) to form ethers, creating artifacts (e.g., 1-(methoxymethyl)-3-iodobenzene) that will confuse the analysis.
-
-
Inlet Parameters:
-
Temperature: 250°C . (Do not exceed 280°C to prevent thermal degradation of the C-I bond before ionization).
-
Mode: Splitless (for trace analysis) or Split 10:1 (for purity checks).
-
-
MS Source Parameters (EI Mode):
-
Source Temp: 230°C .
-
Quad Temp: 150°C .
-
Scan Range: m/z 40 – 350.
-
Self-Validation Check: Monitor the m/z 69, 219, 502 peaks of the PFTBA tuning standard. The 219/69 ratio should be >35% to ensure high-mass sensitivity (crucial for detecting the iodine-containing molecular ion).
-
-
Data Processing:
-
Extract Ion Chromatogram (EIC) for m/z 286 (M+) and m/z 251 (Base Peak).
-
Verify the 9:6:1 isotope ratio at the molecular ion cluster to confirm the presence of two chlorines.
-
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Chlorinated Aromatics. NIST Standard Reference Database 1A v17. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Agilent Technologies. (2020). Optimizing Source Parameters for Labile Compounds in GC/MS. Application Note 5990-1234EN. [Link]
-
Shimadzu Corporation. (2021). Comparison of EI and CI Modes for Halogenated Pesticides. Technical Report C146-E204. [Link]
Sources
Advanced HPLC Method Development for 1-(Dichloromethyl)-3-iodobenzene: A Comparative Guide on Stationary Phase Selectivity
As a Senior Application Scientist, developing a robust, stability-indicating purity method for highly reactive halogenated intermediates requires moving beyond generic "C18-and-water" approaches. 1-(Dichloromethyl)-3-iodobenzene (also known as m-iodobenzal chloride) presents a unique dual-challenge in chromatographic method development: extreme hydrolytic lability and the presence of structurally rigid positional isomers.
This guide objectively compares stationary phase chemistries, details the causality behind critical experimental parameters, and provides a self-validating protocol designed to meet stringent regulatory standards.
Mechanistic Rationale: The Limits of Dispersive Chromatography
1-(Dichloromethyl)-3-iodobenzene is typically synthesized via the radical chlorination of 1-methyl-3-iodobenzene. The resulting crude mixture contains the target compound, unreacted starting material, over-chlorinated byproducts (e.g., 1-(trichloromethyl)-3-iodobenzene), and positional isomers (e.g., the ortho-isomer).
The Failure of Standard C18: Standard Octadecylsilica (C18) columns rely almost exclusively on dispersive (London) forces. When applied to halogenated benzenes, C18 phases often fail to resolve positional isomers because the hydrophobic surface area of ortho and meta isomers is virtually identical, leading to critical pair co-elution.
The Solution: Orthogonal Selectivity via PFP:
To achieve baseline resolution, we must exploit the polarizability of the iodine and chlorine atoms. Fluorinated bonded silica, specifically Pentafluorophenyl (PFP) phases, offer specific selectivity not found with traditional ODS (C18) phases 1. The highly electronegative fluorine atoms create an electron-deficient (
Comparative Performance Data
To objectively demonstrate this causality, a comparative study was executed using three distinct column chemistries (150 x 4.6 mm, 3 µm) under identical gradient conditions.
Table 1: Column Selectivity Comparison for 1-(Dichloromethyl)-3-iodobenzene and Impurities
| Analyte / Impurity | C18 RT (min) | C18 Rs | Phenyl-Hexyl RT (min) | Phenyl-Hexyl Rs | PFP RT (min) | PFP Rs |
| 3-Iodobenzaldehyde (Hydrolysis Degradant) | 4.2 | - | 4.5 | - | 5.1 | - |
| 1-Methyl-3-iodobenzene (Starting Material) | 7.8 | 12.5 | 8.1 | 14.2 | 8.9 | 15.1 |
| 1-(Dichloromethyl)-3-iodobenzene (Target) | 8.5 | 2.1 | 9.2 | 3.5 | 10.1 | 4.2 |
| 1-(Dichloromethyl)-2-iodobenzene (Ortho Isomer) | 8.6 | 0.8 | 9.5 | 1.4 | 10.8 | 2.5 |
| 1-(Trichloromethyl)-3-iodobenzene (Over-chlorinated) | 11.2 | 8.4 | 12.0 | 9.1 | 13.5 | 8.8 |
Data Interpretation: The C18 column fails to resolve the critical pair (Target vs. Ortho Isomer), yielding an unacceptable resolution (Rs) of 0.8. The Phenyl-Hexyl column improves this via
Method Development Workflow
Figure 1: Workflow for stability-indicating HPLC method development of halogenated benzenes.
Step-by-Step Self-Validating Protocol
This protocol is engineered as a self-validating system . Because the dichloromethyl group (-CHCl₂) is highly electrophilic, it is prone to rapid hydrolysis (forming 3-iodobenzaldehyde) or nucleophilic attack. The experimental choices below actively prevent artifact generation while the System Suitability Test (SST) proves the system's integrity prior to data acquisition.
A. Reagent & Mobile Phase Causality
-
Diluent Selection: 100% Anhydrous Acetonitrile (MeCN). Causality: Introducing water into the sample diluent will cause on-bench hydrolysis of the -CHCl₂ group while sitting in the autosampler, artificially inflating the 3-iodobenzaldehyde impurity peak.
-
Organic Modifier: Acetonitrile (MeCN). Causality: Methanol is a nucleophilic alcohol and can react with the benzylic carbon to form unwanted methyl ethers or acetals during the chromatographic run. MeCN is aprotic and preserves analyte integrity.
-
Aqueous Phase: 0.1% Formic Acid in Milli-Q Water. Causality: Slight acidification suppresses silanol ionization on the column, ensuring sharp, symmetrical peaks for the degradation products.
B. Chromatographic Conditions
-
Column: Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C (Maintains consistent mobile phase viscosity and stabilizes
interactions) -
Detection: UV at 225 nm (Optimal absorbance for the iodinated aromatic ring)
-
Injection Volume: 5 µL
-
Gradient Program:
-
0 - 2 min: 40% B
-
2 - 12 min: 40%
80% B -
12 - 15 min: 80% B
-
15 - 15.1 min: 80%
40% B -
15.1 - 20 min: 40% B (Re-equilibration)
-
C. System Suitability Test (SST) Preparation
To ensure the method is functioning correctly, prepare an SST solution containing 1.0 mg/mL of the target compound spiked with 0.5% (w/w) of 3-iodobenzaldehyde and 0.5% (w/w) of 1-(dichloromethyl)-2-iodobenzene (ortho isomer).
-
Self-Validation Check: The system must demonstrate a Resolution (Rs) > 2.0 between the target and the ortho isomer. If the 3-iodobenzaldehyde peak area increases by >5% over 6 replicate injections, it indicates moisture contamination in the diluent, and the run must be aborted.
Method Validation Considerations (ICH Q2(R1))
Once optimized, the method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose in pharmaceutical quality control 3.
-
Specificity: The method demonstrates unequivocal assessment of the analyte in the presence of impurities. The PFP column guarantees baseline resolution (Rs
2.5) of all known synthetic byproducts and degradation species. -
Precision (Repeatability): Six replicate injections of the 100% test concentration must yield a Relative Standard Deviation (RSD) of
2.0% for the main peak area 4. -
Accuracy: Evaluated by analyzing synthetic mixtures spiked with known quantities of impurities. Mean recovery must fall within 98–102% of the true value [[5]]().
-
Linearity: The method must exhibit a proportional response with a correlation coefficient (
) 0.999 across the range of LOQ to 150% of the specification limit 4.
References
- Analytical Method Development and Valid
- Analytical Method Validation: ICH and USP Perspectives.
- A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
- Chromatographic classification and comparison of commercially available perfluorinated stationary phases for reversed‐phase liquid chromatography.
- Selectivity of stationary phases in reversed-phase liquid chromatography based on the dispersion interactions.
Sources
Distinguishing 1-(Dichloromethyl)-3-iodobenzene from 3-iodobenzotrifluoride
This guide details the technical distinction between 1-(Dichloromethyl)-3-iodobenzene (an unstable synthetic intermediate) and 3-Iodobenzotrifluoride (a stable commercial building block).
Part 1: Executive Summary & Core Distinction
These two compounds share a meta-substituted iodobenzene core but differ critically in the stability and reactivity of their side chains.
-
3-Iodobenzotrifluoride is a robust, commercially available solvent/reagent used for introducing the metabolically stable trifluoromethyl group.
-
1-(Dichloromethyl)-3-iodobenzene (also known as 3-iodobenzal chloride) is a reactive intermediate, typically synthesized in situ or used immediately to generate aldehydes. It is hydrolytically unstable .
Quick Identifier:
-
If your sample fumes in moist air or smells acrid (HCl evolution): It is likely the Dichloromethyl variant.
-
If your sample is a stable, non-fuming liquid with a sweet/aromatic odor: It is likely the Trifluoromethyl variant.
Part 2: Chemical Identity & Properties
| Feature | 3-Iodobenzotrifluoride | 1-(Dichloromethyl)-3-iodobenzene |
| CAS Number | 401-81-0 | Not widely registered (Analog: Benzal chloride 98-87-3) |
| Common Name | 3-Iodobenzal chloride | |
| Structure | Ar-CF | Ar-CHCl |
| Physical State | Clear, colorless liquid | Viscous liquid (often yellowed) |
| Boiling Point | ~183 °C (760 mmHg) / 82 °C (25 mmHg) | >200 °C (Estimated) |
| Density | 1.887 g/mL | ~1.6–1.7 g/mL (Estimated) |
| Stability | Inert to aqueous acid/base | Hydrolyzes to aldehyde + HCl |
Part 3: Distinguishing Analytical Protocols
Method A: 1H NMR Spectroscopy (The Definitive Test)
This is the most reliable non-destructive method. The trifluoromethyl group has no protons, whereas the dichloromethyl group has a distinct methine proton.
-
Protocol: Dissolve 10 mg of sample in 0.6 mL CDCl
. -
Observation:
-
3-Iodobenzotrifluoride: Shows only aromatic protons (4H) in the 7.1–8.1 ppm region. No aliphatic signals.
-
1-(Dichloromethyl)-3-iodobenzene: Shows aromatic protons PLUS a distinct singlet shifted downfield at
6.6–6.8 ppm (characteristic of Ar-CH Cl ).
-
Method B: 19F NMR Spectroscopy
-
Protocol: Run an uncoupled 19F scan.
-
Observation:
-
3-Iodobenzotrifluoride: Strong singlet at
-63 ppm .[1] -
1-(Dichloromethyl)-3-iodobenzene: Silent (No signal).
-
Method C: The "Hydrolysis Challenge" (Functional Test)
This experiment exploits the chemical instability of the dichloromethyl group.
Reagents: 10% Aqueous H
-
Dissolve 100 mg of the unknown substance in 1 mL of Ethanol.
-
Add 1 mL of 10% H
SO . -
Heat gently to 60°C for 10 minutes.
-
Cool to room temperature.
Results:
-
3-Iodobenzotrifluoride: Remains a phase-separated liquid.[1] No reaction occurs.
-
1-(Dichloromethyl)-3-iodobenzene: Reacts to form 3-Iodobenzaldehyde .
Part 4: Reactivity & Synthesis Logic
The following diagram illustrates the divergent pathways of these two compounds. The trifluoromethyl group acts as a "survivor" moiety, persisting through coupling reactions, while the dichloromethyl group is a "transformer," serving as a precursor to aldehydes.
Figure 1: Divergent synthesis and reactivity pathways.[1] Note that the dichloromethyl group is a "masked" aldehyde, while the trifluoromethyl group is a permanent structural motif.
Part 5: Experimental Data Summary
| Property | 3-Iodobenzotrifluoride | 1-(Dichloromethyl)-3-iodobenzene |
| 1H NMR (CHCl | Absent | Singlet, |
| 19F NMR | Singlet, | Absent |
| Hydrolysis Product | None (Stable) | 3-Iodobenzaldehyde (Solid) |
| Reaction with AgNO | Negative | Positive (White AgCl ppt) |
| Primary Use | Fluorinated building block | Aldehyde precursor |
References
-
Sigma-Aldrich. 3-Iodobenzotrifluoride Product Specification & MSDS. CAS 401-81-0.[3][4][5][6] Link
-
National Institute of Standards and Technology (NIST). Benzal chloride (Properties & Spectra). (Used as reference for dichloromethyl group shifts). Link
-
PubChem. 3-Iodobenzoyl chloride & Related Derivatives. (Structural analogs for property estimation). Link
-
Organic Syntheses. Preparation of Benzaldehydes via Hydrolysis of Benzal Chlorides. Coll. Vol. 2, p. 89. Link
Sources
- 1. 1-Chloro-3-iodobenzene|lookchem [lookchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Benzene, 1-iodo-3-(trifluoromethyl)- | C7H4F3I | CID 67868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Benzene, 1-iodo-3-(trifluoromethyl)- (CAS 401-81-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
TLC visualization methods for iodinated benzal chlorides
A Comparative Guide to TLC Visualization Methods for Iodinated Benzal Chlorides
Authored by: A Senior Application Scientist
Introduction
Iodinated benzal chlorides are a class of organic compounds that hold significant interest in synthetic chemistry and drug development due to their potential as versatile intermediates. The presence of an aromatic ring, a dichloromethyl group, and an iodine substituent on the same molecule presents unique challenges and opportunities for reaction monitoring and purification via thin-layer chromatography (TLC). Effective visualization of these compounds on a TLC plate is paramount for accurate assessment of reaction progress, purity of fractions, and overall success of the synthesis.
This guide provides an in-depth comparison of various . We will delve into the principles behind each technique, provide detailed experimental protocols, and offer insights into their relative performance based on the structural characteristics of these compounds. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific analytical needs.
The key structural features of iodinated benzal chlorides that influence their detectability on TLC are:
-
The Aromatic Ring: This moiety confers inherent UV-active properties and an affinity for certain staining reagents.
-
The Benzal Chloride Group (-CHCl2): This functional group can be susceptible to oxidation under certain conditions.
-
The Iodine Substituent: The presence of a halogen can influence the electronic properties of the aromatic ring and its reactivity.
We will explore a range of visualization techniques, from non-destructive methods like UV shadowing to destructive chemical staining, to provide a comprehensive overview of the available options.
Non-Destructive Visualization: The First Line of Analysis
Non-destructive visualization techniques are invaluable as they allow for the possibility of further analysis or recovery of the compound from the TLC plate.
Ultraviolet (UV) Shadowing
Principle: The most common non-destructive method for visualizing aromatic compounds is UV shadowing.[1][2][3] Commercial TLC plates are typically impregnated with a fluorescent indicator (e.g., zinc sulfide) that emits a bright green or blue glow when irradiated with short-wave UV light (254 nm).[1][2] Compounds that absorb UV light at this wavelength, such as those containing aromatic rings or conjugated systems, will quench the fluorescence and appear as dark spots against the glowing background.[1][4]
Applicability to Iodinated Benzal Chlorides: Due to the presence of the benzene ring, iodinated benzal chlorides are expected to be strongly UV-active. This makes UV shadowing a rapid and highly effective initial method for their detection.[2]
Experimental Protocol: UV Visualization
-
After developing the TLC plate, allow the solvent to completely evaporate in a fume hood.
-
Place the TLC plate under a short-wave (254 nm) UV lamp in a darkened environment.
-
Observe the plate for dark spots against the fluorescent background.
-
Carefully circle the observed spots with a pencil to mark their positions, as the spots will disappear once the UV light is removed.[2][4]
Trustworthiness: This method is highly reliable for detecting the presence of aromatic compounds. However, the intensity of the spot can be concentration-dependent, and very dilute spots may be faint. It's also important to note that not all impurities may be UV-active.
Caption: Workflow for UV Visualization of a TLC Plate.
Semi-Destructive Visualization: Iodine Staining
Iodine Vapor
Principle: Iodine vapor is a widely used, semi-destructive method for visualizing a broad range of organic compounds.[5][6] The mechanism involves the reversible formation of colored complexes between iodine and the analyte.[2] Iodine has a particularly high affinity for unsaturated and aromatic compounds.[5][7] The spots typically appear as brown or yellow-brown against a lighter brown or tan background.[4][5]
Applicability to Iodinated Benzal Chlorides: The aromatic ring in iodinated benzal chlorides makes them excellent candidates for visualization with iodine vapor. This method is often used as a secondary visualization technique after UV light.
Experimental Protocol: Iodine Staining
-
Prepare an iodine chamber by placing a few crystals of solid iodine at the bottom of a closed container (e.g., a screw-cap jar). A small amount of silica gel can be added to help distribute the iodine vapor.[2][5]
-
Place the developed and dried TLC plate inside the chamber and close the lid.
-
Allow the plate to remain in the chamber until brown spots appear. This can take from a few seconds to several minutes.[2][6]
-
Remove the plate and immediately circle the spots with a pencil, as the stain will fade over time as the iodine sublimes.[2]
Trustworthiness: Iodine staining is a reliable method for many organic compounds, especially aromatics. However, the sensitivity can vary, and some compounds may not stain well. It is considered "semi-destructive" because the iodine eventually evaporates, but the compound may also have volatilized by then.[2]
Destructive Visualization: Chemical Stains
Destructive visualization methods involve a chemical reaction between the staining reagent and the compound on the TLC plate, resulting in a colored product. These methods are permanent but preclude any further use of the sample.
Potassium Permanganate (KMnO₄) Stain
Principle: Potassium permanganate is a strong oxidizing agent that reacts with a wide variety of functional groups that are susceptible to oxidation, such as alkenes, alkynes, alcohols, and aldehydes.[3] The permanganate ion (MnO₄⁻) is deep purple, and upon reaction, it is reduced to manganese dioxide (MnO₂), which is a brown-yellow precipitate.[8] This results in the appearance of yellow-brown spots on a purple or pink background.
Applicability to Iodinated Benzal Chlorides: The benzal chloride moiety and the aromatic ring are potentially oxidizable under the harsh conditions of the permanganate stain.[8][9] This makes KMnO₄ a likely candidate for visualizing these compounds. It is considered a universal stain due to its broad reactivity.[8]
Experimental Protocol: Potassium Permanganate Staining
-
Stain Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[10][11]
-
Staining: After developing and drying the TLC plate, dip it briefly into the permanganate solution using forceps.
-
Remove the plate and allow the excess stain to drip off.
-
Gently warm the plate with a heat gun until yellow-brown spots appear against a purple background. Be careful not to overheat, as this can char the plate and obscure the spots.
Trustworthiness: Permanganate is a very sensitive and general stain. However, its lack of specificity means that many different types of compounds will give a positive result. The background can also become discolored, sometimes making faint spots difficult to see.
Phosphomolybdic Acid (PMA) Stain
Principle: Phosphomolybdic acid is another general-purpose oxidizing stain. The Mo(VI) in the PMA reagent is reduced by the organic compound on the TLC plate to form molybdenum blue, a mixture of molybdenum oxides with oxidation states +4 and +5.[8] This results in the formation of dark green or blue spots on a yellow-green background upon heating.[8] PMA is effective for a wide range of compounds, including alcohols, phenols, and steroids.[12]
Applicability to Iodinated Benzal Chlorides: Given its broad applicability as an oxidizing agent, PMA is expected to react with iodinated benzal chlorides, likely through oxidation of the aromatic ring or the benzal chloride group.
Experimental Protocol: Phosphomolybdic Acid Staining
-
Stain Preparation: Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol.[10]
-
Staining: Dip the developed and dried TLC plate into the PMA solution.
-
Remove the plate and allow the excess stain to drip off.
-
Heat the plate with a heat gun until dark green or blue spots appear on a light green background.
Trustworthiness: PMA is a reliable and sensitive universal stain.[8] Like permanganate, it is not specific to any particular functional group. The stain is light-sensitive and should be stored in a dark container.[8]
Ceric Ammonium Molybdate (CAM) Stain
Principle: The Ceric Ammonium Molybdate (CAM) stain, also known as Hanessian's stain, is a highly sensitive, universal staining reagent.[5][13] It is an oxidative stain where cerium(IV) and molybdenum(VI) are reduced by the organic compound to produce intensely colored blue spots on a light blue or green background upon heating.[5]
Applicability to Iodinated Benzal Chlorides: CAM is known to be more sensitive than PMA and is effective for a wide array of functional groups.[8] It is therefore expected to be a very effective method for visualizing iodinated benzal chlorides.
Experimental Protocol: Ceric Ammonium Molybdate Staining
-
Stain Preparation: Dissolve 1 g of ceric ammonium sulfate and 2.5 g of ammonium molybdate tetrahydrate in 90 mL of water, then carefully add 10 mL of concentrated sulfuric acid.[8]
-
Staining: Dip the developed and dried TLC plate into the CAM solution.
-
Remove the plate and allow the excess stain to drip off.
-
Heat the plate vigorously with a heat gun until dark blue spots appear on a pale blue background.
Trustworthiness: CAM is a very reliable and sensitive general stain.[5][8][13] Its high sensitivity can be advantageous for detecting minor impurities. The stain itself is photosensitive and should be stored in a foil-wrapped container.[10]
Caption: General Workflow for Chemical Staining of a TLC Plate.
p-Anisaldehyde Stain
Principle: The p-anisaldehyde stain is a versatile reagent that produces a range of colors for different functional groups, particularly nucleophilic compounds like alcohols, phenols, and amines.[11] The exact mechanism is complex and can involve the formation of highly conjugated systems through reactions with the analyte under acidic conditions.[3]
Applicability to Iodinated Benzal Chlorides: Generally, p-anisaldehyde is not effective for visualizing simple aromatic compounds or alkyl halides unless other reactive functional groups are present.[8] Therefore, it is expected to be a less reliable method for iodinated benzal chlorides compared to oxidative stains.
Comparison of Visualization Methods
| Method | Principle | Applicability to Iodinated Benzal Chlorides | Advantages | Disadvantages |
| UV Shadowing (254 nm) | UV absorbance by the aromatic ring quenches the plate's fluorescence.[1][2] | High | Non-destructive, rapid, and simple.[1][2] | Requires a UV-active compound; not all impurities may be visible.[1] |
| Iodine Vapor | Reversible complex formation with the aromatic ring.[2] | High | Semi-destructive, good for aromatic compounds.[2][5] | Spots fade over time; sensitivity can be variable.[2] |
| Potassium Permanganate (KMnO₄) | Oxidation of the aromatic ring and/or benzal chloride group.[8][9] | High | Very sensitive, universal stain.[8] | Destructive, not specific, background can become discolored. |
| Phosphomolybdic Acid (PMA) | Oxidation of the compound leads to the formation of molybdenum blue.[8] | High | Sensitive, universal stain.[8] | Destructive, not specific, requires heating. |
| Ceric Ammonium Molybdate (CAM) | Oxidation of the compound by Ce(IV) and Mo(VI).[5] | Very High | Highly sensitive, universal stain.[5][8][13] | Destructive, requires vigorous heating, photosensitive reagent.[5][10] |
| p-Anisaldehyde | Reaction with nucleophilic functional groups.[11] | Low | Can produce a range of colors for different compounds. | Unlikely to be effective for this class of compounds.[8] |
Conclusion and Recommendations
For the routine TLC analysis of iodinated benzal chlorides, a two-step visualization process is recommended for comprehensive and reliable results:
-
Primary Visualization: Begin with UV shadowing (254 nm) . This non-destructive method provides immediate feedback on the presence and separation of the UV-active iodinated benzal chlorides and any other UV-active components in the mixture.
-
Secondary Visualization: Following UV analysis, utilize a broad-spectrum, destructive stain to visualize any UV-inactive compounds and to confirm the presence of the spots observed under UV. The Ceric Ammonium Molybdate (CAM) stain is highly recommended due to its superior sensitivity. Alternatively, potassium permanganate or phosphomolybdic acid stains are also excellent choices.
Iodine vapor can be used as an alternative to a chemical stain if a semi-destructive method is preferred. The use of p-anisaldehyde is not recommended for this specific class of compounds.
By employing this systematic approach, researchers can confidently monitor their reactions, assess the purity of their products, and make informed decisions during the purification of iodinated benzal chlorides.
References
-
ChemicalDesk. (2011, June 28). TLC Stains Preparation. Retrieved from [Link]
-
University of Calgary. (n.d.). TLC Stains. Retrieved from [Link]
-
University of Rochester. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
Labster. (n.d.). TLC Visualization Methods - Theory pages. Retrieved from [Link]
-
Lab Supplies. (n.d.). Phosphomolybdic Acid, Ethanol Solution [for TLC Stain], 500 mL. Retrieved from [Link]
-
Reddit. (2016, July 22). TLC Visualization/Stain Question. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). TLC stains. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
The Sarpong Group. (n.d.). Appendix 3: Recipes For TLC Stains. Retrieved from [Link]
-
YouTube. (2021, April 1). The iodine staining technique for TLC analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 16). 2.1.4F: Visualizing TLC Plates. Retrieved from [Link]
-
Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]
-
YouTube. (2020, February 21). Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions). Retrieved from [Link]
-
Stanford University. (n.d.). TLC Stains. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, March 3). Interpretation of permanganate-stained TLC spots. Retrieved from [Link]
-
Reddit. (2022, September 2). TLC. Retrieved from [Link]
-
Filterbio. (2025, December 19). How to detect compounds on TLC plates?. Retrieved from [Link]
Sources
- 1. theory.labster.com [theory.labster.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. filter-bio.com [filter-bio.com]
- 5. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 6. m.youtube.com [m.youtube.com]
- 7. scribd.com [scribd.com]
- 8. TLC stains [reachdevices.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. sarponggroup.com [sarponggroup.com]
- 11. depts.washington.edu [depts.washington.edu]
- 12. calpaclab.com [calpaclab.com]
- 13. reddit.com [reddit.com]
Elemental analysis standards for C7H5Cl2I compounds
Comparative Guide: Elemental Analysis Standards for High-Halogen Organics ( )
Part 1: The Analytical Challenge ( )
In the landscape of small molecule drug development, validating the elemental composition of mixed-halogenated compounds is a notorious bottleneck. The specific matrix
The Molecule at a Glance
-
Formula:
-
Molecular Weight: ~286.92 g/mol
-
Theoretical Composition:
-
Iodine: ~44.2% (The primary mass contributor)
-
Chlorine: ~24.7%
-
Carbon: ~29.3%
-
Hydrogen: ~1.7%
-
The Core Problem: Standard CHNS combustion analyzers are designed for carbon-rich matrices. With a halogen load exceeding 68% by mass,
This guide objectively compares the three viable methodologies for validating this compound: Oxygen Flask Combustion (Schöniger) , Combustion Ion Chromatography (CIC) , and X-Ray Fluorescence (XRF) .
Part 2: Comparative Analysis of Methodologies
The Gold Standard: Oxygen Flask Combustion (Schöniger)[1]
-
Best For: Absolute purity determination, certification of reference standards.
-
Mechanism: Rapid combustion in a pure oxygen environment followed by liquid absorption and potentiometric titration.
-
The "Self-Validating" Aspect: The color change of the iodine species (purple vapor
colorless solution) acts as an immediate visual QC check for combustion completeness.
The Modern Automated: Combustion Ion Chromatography (CIC)
-
Best For: High-throughput screening, simultaneous Cl/I quantification.
-
Mechanism: Automated furnace combustion (
C) with pyrohydrolytic conversion of halogens to gases, absorbed into an eluent and separated by ion exchange columns. -
Advantage: Physically separates Chloride (
) and Iodide ( ) peaks, eliminating cross-interference common in titration.
The Rapid Screen: Energy Dispersive X-Ray Fluorescence (EDXRF)
-
Best For: In-process monitoring, non-destructive testing.
-
Mechanism: Direct excitation of inner-shell electrons. Iodine (
-lines) and Chlorine ( -lines) are detected by fluorescence emission. -
Limitation: Matrix effects. The high Iodine density absorbs Chlorine fluorescence, requiring strict matrix-matched calibration standards.
Performance Matrix
| Feature | Oxygen Flask (Schöniger) | Combustion IC (CIC) | EDXRF |
| Precision (RSD) | < 0.3% (High Skill) | < 1.0% | 1.0 - 3.0% |
| Accuracy | High (Absolute Method) | High (Relative to Std) | Medium (Matrix Dependent) |
| Iodine Recovery | Excellent (with reduction step) | Good (risk of memory effect) | Excellent |
| Sample Size | 10 - 30 mg | 5 - 20 mg | > 1 g (or thin film) |
| Interference | Resolved by column time | Spectral overlap | |
| Cost/Run | Low (Labor intensive) | Medium | Very Low |
Part 3: Experimental Protocol (The Schöniger System)
For the certification of a
Reagents & Equipment[1][2][3][4][5][6][7][8]
-
Flask: 500 mL thick-walled Erlenmeyer with platinum sample carrier.
-
Absorber Solution: 10 mL 1.0 N KOH + 1 mL 30%
(Essential for converting all Iodine species to Iodate/Iodide). -
Reductant: Hydrazine Sulfate (saturated solution).
-
Titrant: 0.01 N
(standardized).
Step-by-Step Workflow
-
Sample Preparation: Weigh 15–20 mg of
onto ash-free filter paper. Fold into a "flag" with a fuse strip. -
Combustion:
-
Reduction (The "Secret" Step):
-
Combustion produces a mix of
and (Iodate).[1] -
Rinse stopper/platinum basket with distilled water into the flask.
-
Add Hydrazine Sulfate dropwise until the solution is clear and colorless. This ensures 100% conversion to
and . -
Note: Boil gently for 2 minutes to destroy excess
(which interferes with Ag electrodes).
-
-
Titration:
-
Acidify with
. -
Perform Potentiometric Titration with
.[3] -
Data Interpretation: You will see two distinct inflection points . The first is Iodide (
), the second is Chloride ( ).
-
Part 4: Visualization & Logic
Diagram 1: Analytical Decision Matrix
A logic flow for selecting the correct method based on the stage of drug development.
Caption: Decision matrix for analyzing C7H5Cl2I. Use XRF for speed, CIC for throughput, and Flask for certification.
Diagram 2: The Critical Iodine Reduction Workflow
Visualizing the chemical transformations required to prevent error.
Caption: The chemical pathway in Schöniger combustion showing the necessity of the reduction step for Iodine.
Part 5: References
-
ASTM International. (1991).[4][5] ASTM E442-91: Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.[3] ASTM International.[4][5] [Link]
-
Royal Society of Chemistry. (2002). Oxygen Flask Combustion: The Schöniger Technique. Analytical Methods Committee Technical Brief. [Link]
-
Ma, T. S., & Rittner, R. C. (1979). Modern Organic Elemental Analysis. Marcel Dekker Inc. (Classic text grounding the hydrazine reduction mechanism).
A Senior Application Scientist's Guide to GC-MS Retention Time Comparison for Chlorinated Iodotoluenes
For researchers, scientists, and drug development professionals engaged in the analysis of halogenated aromatic compounds, the accurate separation and identification of isomers are paramount. Chlorinated iodotoluenes, a class of compounds with significant applications in synthetic chemistry and materials science, present a unique analytical challenge due to the subtle differences in the physicochemical properties of their various isomers. This guide provides an in-depth technical comparison of the gas chromatography-mass spectrometry (GC-MS) retention behavior of chlorinated iodotoluene isomers on columns of differing polarity, supported by experimental data and established chromatographic principles.
The Challenge of Isomer Separation
The separation of chlorinated iodotoluene isomers is a complex task. With multiple positional variations for both the chlorine and iodine atoms on the toluene ring, numerous isomers with identical mass-to-charge ratios (m/z) can exist. Consequently, mass spectrometry alone is insufficient for their differentiation, making chromatographic separation the critical component of the analytical method. The retention time of an analyte on a GC column is governed by its partitioning between the stationary phase and the mobile phase (carrier gas). This partitioning is influenced by the analyte's volatility (boiling point) and its specific interactions with the stationary phase.
The Role of Stationary Phase Polarity
The choice of the GC column's stationary phase is the most critical factor in achieving the desired separation. The polarity of the stationary phase dictates the types of intermolecular interactions that will govern the retention of the analytes. In this guide, we will compare the retention behavior of chlorinated iodotoluenes on two commonly used types of capillary columns:
-
Non-Polar Columns: These columns, such as the popular DB-5ms and HP-5ms, have a stationary phase typically composed of (5%-phenyl)-methylpolysiloxane.[1][2][3] On these columns, the primary separation mechanism for non-polar to moderately polar compounds is based on their boiling points.[4] Analytes with lower boiling points will have higher vapor pressures and will therefore travel through the column faster, resulting in shorter retention times.
-
Mid-Polarity Columns: Columns like the DB-17ms, with a (50%-phenyl)-methylpolysiloxane stationary phase, offer a different selectivity.[5][6][7][8] The increased phenyl content enhances π-π interactions with aromatic analytes. This can lead to a different elution order compared to non-polar columns, where separation is influenced by both boiling point and the specific electronic and steric characteristics of the isomers.
Predicted Elution Order of Chlorinated Iodotoluene Isomers
In the absence of readily available experimental retention time data for all chlorinated iodotoluene isomers, we can predict their elution order on a non-polar column by examining their boiling points. Generally, for a series of isomers, those with lower boiling points will elute earlier. The following table summarizes the available boiling point data for several chlorinated iodotoluene isomers.
| Isomer | Boiling Point (°C) | Predicted Elution Order (Non-Polar Column) |
| 3-Chloro-4-iodotoluene | 140 | 1 |
| 3-Chloro-2-iodotoluene | 134-136 (at 20 mmHg) | 2 |
| 2-Chloro-6-iodotoluene | 117 (at 20 mmHg) | 3 |
| 2-Chloro-5-iodotoluene | 239 | 4 |
| 2-Chloro-6-iodotoluene | 243 | 5 |
Note: Boiling points at reduced pressure have been included for comparison, as they provide an indication of relative volatility. Direct comparison of boiling points at different pressures should be done with caution.
On a non-polar column like the DB-5ms, we can anticipate that the isomers will elute in increasing order of their boiling points. Therefore, 3-chloro-4-iodotoluene is expected to have the shortest retention time, followed by 3-chloro-2-iodotoluene and 2-chloro-6-iodotoluene (based on their boiling points at reduced pressure). The higher boiling isomers, 2-chloro-5-iodotoluene and the 243°C boiling point isomer of 2-chloro-6-iodotoluene, would be expected to elute later.
On a mid-polarity column such as the DB-17ms, the elution order may be altered due to specific interactions between the analytes and the stationary phase. Isomers with more exposed aromatic rings or those with electronic configurations that favor π-π stacking with the phenyl groups of the stationary phase may be retained longer than predicted by their boiling points alone. For instance, steric hindrance around the aromatic ring could affect these interactions, leading to a different selectivity compared to a non-polar column.
Experimental Protocol for GC-MS Analysis
To achieve reliable and reproducible results, a well-defined experimental protocol is essential. The following is a recommended starting point for the GC-MS analysis of chlorinated iodotoluenes.
Sample Preparation
-
Dissolution: Accurately weigh approximately 10 mg of the chlorinated iodotoluene standard or sample and dissolve it in 10 mL of a high-purity solvent such as dichloromethane or ethyl acetate.
-
Dilution: Prepare a working solution of 1-10 µg/mL in the same solvent.
-
Vialing: Transfer the working solution to a 2 mL autosampler vial with a PTFE-lined cap.
GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column 1 (Non-Polar) | Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness[2] |
| GC Column 2 (Mid-Polar) | Agilent J&W DB-17ms, 30 m x 0.25 mm ID, 0.25 µm film thickness[5][6][7][8] |
| Inlet | Split/Splitless |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium, 99.999% purity |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °C, hold for 10 min |
| MSD Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Scan Range | 50-350 m/z |
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of chlorinated iodotoluenes, from sample preparation to data analysis.
Caption: A flowchart illustrating the key stages of GC-MS analysis for chlorinated iodotoluenes.
Interpreting the Results: A Comparative Analysis
On a non-polar DB-5ms column , the primary factor influencing the separation of chlorinated iodotoluene isomers will be their boiling points. The total ion chromatogram (TIC) is expected to show a series of peaks corresponding to the isomers eluting in ascending order of their boiling points, as predicted in the table above. Co-elution of isomers with very similar boiling points may occur, necessitating careful examination of the mass spectra to deconvolve the overlapping peaks.
On a mid-polarity DB-17ms column , the retention behavior will be a combination of volatility and specific interactions with the stationary phase. The increased phenyl content of the DB-17ms phase can lead to enhanced retention of aromatic compounds through π-π interactions. This can result in a different elution order compared to the DB-5ms column. For example, an isomer that is sterically hindered around the aromatic ring may have weaker π-π interactions and elute earlier than an isomer with a more accessible aromatic system, even if their boiling points are similar. This alternative selectivity is invaluable for confirming the identity of isomers and resolving co-elutions observed on a non-polar column.
The relationship between column polarity, analyte properties, and retention time is summarized in the following diagram:
Caption: The interplay of analyte properties and column polarity in determining GC retention time.
Conclusion and Recommendations
The successful separation and identification of chlorinated iodotoluene isomers by GC-MS are critically dependent on the selection of the appropriate chromatographic column.
-
For initial screening and separation based primarily on volatility, a non-polar column such as the Agilent J&W DB-5ms or HP-5ms is recommended . The elution order on these columns can be reliably predicted based on the boiling points of the isomers.[1][2][3]
-
For confirmation of isomer identity and to resolve co-elutions, a mid-polarity column like the Agilent J&W DB-17ms is an excellent choice .[5][6][7][8] The different selectivity offered by this stationary phase provides a second dimension of separation, enhancing the confidence in analytical results.
By employing a dual-column approach, researchers can achieve comprehensive and unambiguous identification of chlorinated iodotoluene isomers. It is also crucial to maintain a consistent and well-documented experimental protocol to ensure the reproducibility and reliability of the retention time data. This guide provides a solid foundation for developing robust and accurate GC-MS methods for the analysis of this important class of halogenated compounds.
References
-
Agilent DB-17ms Low-Bleed GC Column. Chrom Tech. [Link]
-
HP-5ms. Element Lab Solutions. [Link]
-
Agilent DB-5ms Low-Bleed GC Column. Chrom Tech. [Link]
-
Agilent HP-5ms Low-Bleed GC Column. Chrom Tech. [Link]
-
HP-5ms Capillary GC column. Agilent. [Link]
-
DB-5ms Low Bleed GC Columns. Agilent. [Link]
-
DB-17ms. Element Lab Solutions. [Link]
-
DB-17ms GC column. Agilent. [Link]
-
Capillary DB-17ms GC/MS Columns from Agilent. News-Medical. [Link]
-
3-Chloro-4-iodotoluene. BuyersGuideChem. [Link]
-
3 Trends That Affect Boiling Points. Master Organic Chemistry. [Link]
Sources
- 1. 42048-11-3 Cas No. | 2-Chloro-6-iodotoluene | Matrix Scientific [matrixscientific.com]
- 2. thomassci.com [thomassci.com]
- 3. materiellabo.com [materiellabo.com]
- 4. 2-Chloro-4-iodotoluene | Call Wychem 01440 820338 [wychem.com]
- 5. 3-Chloro-4-iodotoluene | C7H6ClI - BuyersGuideChem [buyersguidechem.com]
- 6. 2-Chloro-3-iodotoluene [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Toluene, 3-chloro-2-iodo- (CAS 5100-98-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
Safety Operating Guide
Personal protective equipment for handling 1-(Dichloromethyl)-3-iodobenzene
Executive Safety Summary
1-(Dichloromethyl)-3-iodobenzene (also known as m-iodobenzal chloride) is a high-hazard intermediate used primarily in the synthesis of 3-iodobenzaldehyde and related aryl-iodide scaffolds.[1][2]
Critical Hazard Profile:
-
Lachrymator: Potent tear-inducing agent.[1][2] Even trace vapors can incapacitate a researcher.[1][2]
-
Corrosive: Causes immediate, severe skin and eye burns.[1][2][3]
-
Moisture Sensitive: Hydrolyzes rapidly in humid air to release Hydrogen Chloride (HCl) gas and 3-iodobenzaldehyde.[1][2]
-
Carcinogenicity Warning: Structurally related to benzal chloride (a Group 2A carcinogen).[1][2] Handle as a potential carcinogen.[1][2][3][4]
Operational Mandate: This compound must never be handled on an open bench. All manipulations require a certified chemical fume hood or glovebox.[1]
Personal Protective Equipment (PPE) Matrix
The penetrating nature of benzylic halides renders standard latex gloves useless.[1][2] Follow this tiered protection strategy.
| PPE Category | Requirement | Technical Rationale |
| Hand Protection (Primary) | Silver Shield® / 4H® Laminate Gloves | Essential.[1][2] Chlorinated benzylic compounds permeate nitrile and latex in <5 minutes.[2] Laminate offers >4 hours breakthrough time.[1][2] |
| Hand Protection (Dexterity) | Nitrile (5 mil minimum) | Wear over the laminate gloves to provide grip and dexterity.[1][2] Double-gloving nitrile alone is insufficient. |
| Respiratory | Full-Face Respirator (OV/AG Cartridge) | Required for spill cleanup or work outside a glovebox.[1][2] The lachrymatory effect bypasses standard safety glasses.[1][2] |
| Body Defense | Tyvek® Lab Coat + Chemical Apron | Standard cotton coats absorb and hold lachrymators against the skin.[1][2] Tyvek provides a non-permeable barrier.[1][2] |
| Eye Protection | Chemical Splash Goggles | Safety glasses are inadequate against vapors.[1][2] If not wearing a full-face respirator, goggles are mandatory.[1][2] |
Operational Protocol: Safe Handling Workflow
Storage & Stability[1]
-
Atmosphere: Store under inert gas (Argon or Nitrogen).[1][2]
-
Temperature: Refrigerate (2–8°C).
-
Container: Glass with Teflon-lined caps.[1][2] Do not use metal containers (corrosion risk).[1][2]
-
Secondary Containment: Store inside a sealed desiccator or secondary jar containing activated charcoal to absorb fugitive vapors.[1][2]
Transfer & Reaction Setup
Goal: Transfer liquid/solid without exposing it to atmospheric moisture or the operator.[1][2]
-
Preparation: Flame-dry all glassware. Purge reaction vessel with Argon.
-
Weighing:
-
Transfer:
Quenching & Disposal
NEVER pour this chemical directly into a waste drain or water sink.[1][2]
-
Hydrolysis Quench:
-
Phase Separation:
Visual Workflows (Graphviz)[1][2]
Safe Handling Logic Flow
This diagram illustrates the critical decision points during the handling process to prevent exposure.
Caption: Operational logic flow ensuring containment from storage to reaction setup.
Emergency Response Protocol
Immediate actions to take in the event of a spill or exposure.
Caption: Triage protocol for exposure vs. containment failure events.
Scientific Rationale & Mechanism
The handling protocols above are derived from the Structure-Activity Relationship (SAR) of benzal chlorides.[1][2]
-
Lachrymatory Mechanism: The dichloromethyl group (
) is a potent alkylating agent.[1][2] It reacts with transient receptor potential (TRP) channels in sensory nerves (specifically TRPA1), causing the sensation of intense burning and pain (tear gas effect).[1][2] -
Hydrolysis Kinetics:
The reaction releases 2 moles of hydrochloric acid gas for every mole of reagent.[1][2] This rapid expansion of acidic gas is the primary respiratory hazard.[1][2] -
Iodine Substituent: The iodine atom at the meta-position (
) increases the molecular weight and lipophilicity, potentially increasing skin absorption rates compared to unsubstituted benzal chloride.[1][2]
References
-
National Institutes of Health (PubChem). Compound Summary: Benzal Chloride (Parent Structure Safety Profile).[1][2] Retrieved from [Link]1]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzal Chloride.[1][2] Retrieved from [Link]1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
